The table below summarizes the identified key properties for N-Benzoylbenzamide (CAS 614-28-8).
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Melting Point | 152 °C | - | [1] [2] |
| Molecular Formula | C₁₄H₁₁NO₂ | - | [1] [2] [3] |
| Molecular Weight | 225.24 g/mol | - | [1] [2] |
| Water Solubility | 1.2 g/L | at 15 °C | [1] [2] |
| Boiling Point | 366.75 °C | Estimated (rough) | [1] [2] |
| Density | 1.1508 | Estimated (rough) | [1] [2] |
| pKa | 10.39 ± 0.46 | Predicted | [1] [2] |
| Flash Point | 163.6 °C | - | [4] |
The provided data points are typically determined through standard laboratory techniques. Melting point is commonly measured using a melting point apparatus, while water solubility is often determined by gravimetric or chromatographic methods after saturating a solution.
Synthesis procedures for this compound are documented in the literature. The search results reference specific synthetic methodologies published in the Canadian Journal of Chemistry and The Journal of Organic Chemistry [1] [2]. This compound is also identified as Benzyl Benzoate Impurity 1, highlighting its relevance in pharmaceutical impurity profiling and quality control [1] [2].
For pharmaceutical researchers, characterizing a compound's physical properties is a critical early step. The following diagram outlines a general workflow for using this data in drug development.
This workflow shows how melting point and solubility data inform synthesis and quality control processes in drug development.
The physical property data for this compound provides valuable insights for scientists:
The current search results provide a foundational dataset, but for a comprehensive whitepaper, deeper investigation is needed:
The core structure is characterized by a benzamide group where the nitrogen atom is bonded to a benzoyl group. Key identifiers for two closely related compounds are detailed in the table.
| Compound Name | Molecular Formula | Average Mass (g/mol) | CAS Registry Number | Key Identifiers |
|---|---|---|---|---|
| N-Benzoylbenzamide [1] | C₁₄H₁₁NO₂ | 225.247 | 614-28-8 | ChemSpider ID: 120185 |
| N-Benzylbenzamide [2] | C₁₄H₁₃NO | 211.2591 | 1485-70-7 | IUPAC Standard InChIKey: LKQUCICFTHBFAL-UHFFFAOYSA-N |
This chemical scaffold shows significant potential in drug discovery, with recent studies highlighting two main therapeutic areas.
A 2022 study identified N-benzyl benzamide derivatives as highly potent and selective inhibitors of butyrylcholinesterase (BChE), a target for advanced Alzheimer's disease. [3]
A 2025 study designed novel benzamide derivatives using a molecular hybridization strategy, combining the N-benzylaniline backbone with a benzoyl hydrazide group to create potential anti-cancer agents. [4]
The following diagram and protocol outline a standard method for synthesizing the N-benzoyl-2-hydroxybenzamide scaffold, which is central to the anti-protozoal research [5].
Synthesis of N-benzoyl-2-hydroxybenzamides
Detailed Procedure [5]:
The following methodologies are critical for evaluating the therapeutic potential of these compounds.
| Assay Type | Purpose | Typical Protocol/Description |
|---|---|---|
| In Vitro Enzyme Inhibition [3] | Measure compound's potency to inhibit target enzyme (e.g., BChE). | Determines IC₅₀ value. Lower IC₅₀ indicates higher potency. |
| Surface Plasmon Resonance (SPR) [3] | Confirm direct binding to target & measure binding affinity. | Provides dissociation constant (KD). Sub-nanomolar KD indicates very tight binding. |
| Cell-Based Viability/Proliferation [4] | Evaluate anti-proliferative effect on cancer cells. | e.g., CCK-8 assay. Determines IC₅₀ value for cytotoxicity. |
| In Vivo Behavioral Study [3] | Assess effect on disease symptoms in live animal models. | e.g., Test cognitive improvement in mouse models of Alzheimer's. |
| ADMET Profiling [5] [4] | Evaluate Absorption, Distribution, Metabolism, Excretion, Toxicity. | Includes metabolic stability in human liver microsomes (HLM), cytochrome P450 inhibition, and in silico predictions. |
This compound derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, demonstrating remarkable versatility in pharmacological applications across multiple therapeutic areas. These compounds are characterized by a central amide bond connecting two aromatic rings, which provides a stable framework for extensive structural modifications that fine-tune their biological activity and physicochemical properties. The significance of this molecular scaffold is evidenced by its presence in compounds exhibiting potent anticancer, antiviral, and neuroprotective activities, making it an attractive starting point for the development of novel therapeutic agents. Recent studies have revealed that subtle alterations to the substitution patterns on either aromatic ring can dramatically influence target selectivity, potency, and drug-like properties, enabling researchers to optimize these compounds for specific biological targets [1] [2] [3].
The broad therapeutic potential of this compound derivatives stems from their ability to interact with diverse biological targets through multiple mechanisms of action. These compounds have demonstrated capacity to inhibit tubulin polymerization in cancer cells, disrupt viral replication processes, modulate cholinesterase activity in neurodegenerative conditions, and interfere with plant pigment biosynthesis for herbicidal applications [1] [4] [5]. This multi-target potential aligns with current trends in drug discovery that emphasize the development of single chemical entities capable of addressing multiple pathological pathways simultaneously. The following sections provide a comprehensive overview of the synthetic methodologies, structure-activity relationships, and experimental protocols essential for harnessing the full potential of this compound derivatives in drug discovery and development.
This compound derivatives demonstrate remarkable versatility across multiple therapeutic domains, with their biological activity highly dependent on specific substitution patterns. The quantitative biological data presented in Table 1 highlight the structure-dependent potency of these compounds against various molecular targets and disease models. The consistent theme across these applications is the central role of the benzamide core as a privileged scaffold that can be optimized for specific biological targets through strategic substitution.
Table 1: Quantitative Biological Activity Data of Representative this compound Derivatives
| Compound ID | Biological Activity | Potency (IC50/EC50) | Therapeutic Area | Key Structural Features |
|---|---|---|---|---|
| 20b [1] | Tubulin polymerization inhibition | 12-27 nM (antiproliferative) | Cancer | Colchicine binding site ligand |
| 20b-P [1] | In vivo antitumor (H22 model) | LD50 = 599.7 mg/kg (i.v.) | Cancer | Phosphate prodrug of 20b |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) [2] | AChE inhibition | 0.056 µM | Neurodegenerative | Bis-benzamide structure |
| S11-1014/S11-1033 [3] | BChE inhibition | Sub-nanomolar range | Alzheimer's disease | Selective BChE inhibitors |
| 1e [4] | Anti-EV71 antiviral | 5.7-12 µM | Infectious Disease | 3-amino-4-methoxy substitution |
| 4, 43, 44 [5] | Herbicidal activity | 100% inhibition at 150 g/ha | Agriculture | 2-methoxybenzamides |
The anticancer potential of this compound derivatives is particularly promising, with compound 20b emerging as a standout candidate in preclinical development. This compound exhibits potent antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 12 to 27 nM, positioning it as one of the most potent tubulin polymerization inhibitors in its class [1]. Mechanism of action studies have confirmed that 20b binds specifically to the colchicine binding site of tubulin, leading to disruption of microtubule formation and ultimately triggering apoptosis in rapidly dividing cancer cells. Additionally, 20b demonstrates significant anti-vascular effects that compromise blood supply to tumors, further contributing to its antitumor efficacy. The phosphate prodrug 20b-P was developed to improve aqueous solubility and demonstrated an excellent safety profile with an LD50 value of 599.7 mg/kg upon intravenous administration in mice, while maintaining potent tumor growth inhibition in H22 allograft models [1].
In the neurodegenerative disease domain, this compound derivatives have shown exceptional promise as multi-targeted ligands capable of simultaneously addressing multiple pathological pathways. The most prominent example is N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which exhibits dual inhibitory activity against both acetylcholinesterase (AChE; IC50 = 0.056 µM) and β-secretase (BACE1; IC50 = 9.01 µM) [2]. This dual targeting approach is particularly valuable for Alzheimer's disease treatment, where both amyloid plaque formation and cholinergic deficit contribute to disease progression. Molecular dynamics simulations indicate that these benzamide derivatives may exert their inhibitory effects through a novel mechanism that increases enzyme rigidity and reduces flexibility, thereby impeding proper catalytic function [2]. In separate studies, compounds S11-1014 and S11-1033 demonstrated sub-nanomolar inhibition of butyrylcholinesterase (BChE), along with significant neuroprotective effects in oxidative stress models and excellent safety profiles in acute toxicity studies [3].
The structural versatility of the this compound scaffold extends to antiviral applications, with compound 1e demonstrating broad-spectrum activity against multiple genotypes of enterovirus 71 (EV71) at low micromolar concentrations (IC50 = 5.7-12 µM) [4]. This compound exhibited a particularly favorable selectivity profile, with cytotoxicity (TC50 = 620 µM) significantly lower than the reference compound pirodavir (TC50 = 31 µM), resulting in selectivity indices ranging from 51 to 110 across different viral strains. In agricultural applications, N-benzyl-2-methoxybenzamide derivatives such as compounds 4, 43, and 44 function as potent bleaching herbicides that disrupt plant pigment biosynthesis, achieving 100% inhibition against problematic weed species like Abutilon theophrasti and Amaranthus retroflexus at application rates of 150 g active ingredient per hectare [5].
The synthesis of this compound derivatives primarily relies on well-established amide bond formation reactions between appropriately substituted benzoic acid derivatives and aniline precursors. The synthetic approaches can be broadly categorized into two main strategies: solution-phase synthesis using coupling reagents and acid chloride-mediated reactions. Each method offers distinct advantages and is selected based on the desired substitution pattern, functional group compatibility, and scale of production.
The most widely employed synthetic route involves the direct coupling of substituted benzoic acids with aniline derivatives using carbodiimide-based coupling reagents. A representative protocol from the literature describes the synthesis of N-phenylbenzamide derivatives as potential EV71 inhibitors [4]. In this approach, 3-amino-4-methoxybenzoic acid is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. To this solution, N,N'-diisopropylcarbodiimide (DIC) is added as a coupling agent along with N-hydroxybenzotriazole (HOBt) to minimize racemization and enhance reaction efficiency. The reaction mixture is typically stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). After completion, the product is isolated by sequential washing with dilute hydrochloric acid (10% HCl) and sodium bicarbonate solution (10% NaHCO3) to remove unreacted starting materials and byproducts. This method generally provides good to excellent yields (60-70%) and is compatible with a wide range of functional groups, including amino, methoxy, and halogen substituents [4].
An alternative approach involves the initial conversion of benzoic acids to their corresponding acid chlorides, followed by reaction with aniline derivatives. This two-step procedure typically begins with treatment of the substituted benzoic acid with thionyl chloride (SOCl2) under reflux conditions for 1-2 hours [4]. After removal of excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the aniline derivative and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 6-12 hours. This method often provides slightly higher yields (70-80%) than the coupling reagent approach and avoids potential issues with urea byproduct formation associated with carbodiimide coupling agents [2] [4].
The following diagram illustrates the synthetic workflow for this compound derivatives, highlighting the two primary synthetic routes and key reaction conditions:
For the preparation of symmetrical N,N′-(1,4-phenylene)bisbenzamide derivatives, a modified procedure is employed using phenylenediamine as the core scaffold [2]. In this approach, phenylenediamine is dissolved in dichloromethane with DIPEA as a base, and the solution is cooled in an ice bath to minimize diazotization side reactions. A solution of the acyl chloride in dry DCM is then added dropwise under an inert atmosphere. The reaction typically produces a white precipitate that is isolated by vacuum filtration and subsequently washed with 10% HCl and 10% NaHCO3 solutions to remove excess reagents and acid impurities. The crude products can be further purified by recrystallization from ethyl acetate/hexane mixtures, yielding high-purity symmetrical bis-benzamides suitable for biological evaluation [2].
Comprehensive analysis of structure-activity relationships (SAR) across multiple biological systems reveals key structural requirements for optimizing the activity of this compound derivatives. The SAR studies indicate that relatively subtle modifications to the substitution patterns on both aromatic rings can dramatically influence potency, selectivity, and drug-like properties. Understanding these relationships is essential for the rational design of next-generation benzamide derivatives with enhanced therapeutic profiles.
The pattern of substituents on the benzoyl ring (Ring A) plays a critical role in determining biological activity across different therapeutic targets. In antitubulin agents, specific electron-donating and electron-withdrawing groups at the meta and para positions significantly enhance antiproliferative activity, with compound 20b representing an optimized structure [1]. For herbicidal applications, a methoxy group at the 2-position is absolutely essential for activity, as removal or repositioning of this group leads to complete loss of herbicidal effects [5]. In Alzheimer's disease applications, derivatives with methoxy substitutions at the 3-position demonstrate superior dual inhibition of both AChE and BACE1 enzymes, with the bis-benzamide derivative showing particularly promising activity (AChE IC50 = 0.056 µM) [2]. Additionally, for antiviral applications against EV71, an amino group at the 3-position combined with a methoxy at the 4-position (as in compound 1e) yields optimal activity and selectivity [4].
Modifications to the aniline ring (Ring B) primarily influence target selectivity and metabolic stability. In sub-nanomolar BChE inhibitors, the presence of small alkyl or halo substituents at the meta and para positions significantly enhances both inhibitory activity and pharmacokinetic properties [3]. For antitubulin applications, specific halogen substitutions contribute to improved binding interactions at the colchicine site, resulting in enhanced antiproliferative potency [1]. In herbicidal benzamides, the introduction of small substituents at the meta or para positions of the benzylamine moiety improves herbicidal activity while maintaining favorable environmental profiles [5].
The amide bond serving as the connection between the two aromatic rings represents more than just a passive linker—it actively participates in key hydrogen bonding interactions with biological targets. SAR studies consistently demonstrate that N-alkylation of the amide nitrogen generally leads to reduced activity across multiple biological systems, highlighting the importance of the amide NH for critical hydrogen bond donation [6]. Similarly, isosteric replacement of the amide bond with bioisosteres such as esters, ethers, or reverse amides typically diminishes biological activity, confirming the essential nature of this specific functional group for optimal target engagement [6] [7].
The following diagram summarizes the key structure-activity relationships of this compound derivatives, highlighting critical structural elements and their contributions to biological activity:
Materials: Substituted benzoic acid (1.0 equiv), substituted aniline (1.2 equiv), N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv), N-hydroxybenzotriazole (HOBt, 1.5 equiv), anhydrous dichloromethane (DCM), 10% hydrochloric acid (HCl), 10% sodium bicarbonate (NaHCO3), anhydrous sodium sulfate (Na2SO4).
Procedure:
Characterization: The structure and purity of the final compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. Melting points should be determined using a calibrated melting point apparatus [2] [4].
Principle: This protocol measures the ability of test compounds to inhibit acetylcholinesterase activity using Ellman's method, which monitors the hydrolysis of acetylthiocholine iodide to thiocholine and acetate.
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase from Electrophorus electricus (AChE), phosphate buffer (0.1 M, pH 8.0), test compounds dissolved in DMSO.
Procedure:
Principle: This protocol evaluates the cytotoxicity of this compound derivatives against human cancer cell lines using the MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.
Reagents: Cancer cell lines (e.g., MCF-7, A549, HepG2), Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).
Procedure:
The this compound scaffold represents a highly versatile molecular framework with demonstrated efficacy across multiple therapeutic areas, including oncology, neurodegenerative diseases, virology, and agriculture. The comprehensive SAR studies summarized in this document provide clear guidance for the rational design of optimized derivatives with enhanced potency, selectivity, and drug-like properties. The synthetic methodologies presented offer reliable, scalable routes to diverse this compound derivatives, while the standardized biological assays enable systematic evaluation of their therapeutic potential.
Future research directions should focus on expanding the chemical space around this privileged scaffold through exploration of novel substitution patterns, particularly at the 3- and 4-positions of both aromatic rings. Additionally, prodrug strategies—as exemplified by the phosphate prodrug 20b-P—warrant further investigation to improve aqueous solubility and bioavailability of promising candidates [1]. The development of dual-targeting derivatives capable of simultaneously modulating multiple disease-relevant pathways represents another exciting avenue for future research, building on the success of compounds that inhibit both AChE and BACE1 [2]. As structural biology techniques advance, structure-based drug design approaches leveraging co-crystal structures of this compound derivatives bound to their molecular targets will further accelerate the optimization process and facilitate the development of next-generation therapeutics based on this versatile scaffold.
The Schotten-Baumann reaction represents a cornerstone methodology in organic synthesis for the formation of amide bonds between amines and acid chlorides under aqueous basic conditions. First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction has maintained its relevance for over a century due to its operational simplicity and effectiveness for amide bond formation, particularly in pharmaceutical applications where amide linkages are ubiquitous [1] [2]. The defining feature of this reaction is the use of a biphasic solvent system (typically water and an organic solvent) with aqueous base serving both to neutralize the acid byproduct and to facilitate the reaction equilibrium toward amide formation [1] [3].
The synthesis of N-Benzoylbenzamide (also known as N-phenylbenzamide) serves as an exemplary model system for demonstrating the Schotten-Baumann methodology. This compound represents a classic bis-aromatic amide structure that poses typical challenges associated with the conjugation of aromatic systems, including potential solubility issues and reactivity considerations. For researchers and drug development professionals, mastering this synthetic transformation provides foundational knowledge that can be applied to more complex synthetic targets, particularly in pharmaceutical chemistry where aromatic amides are frequently encountered [4].
The Schotten-Baumann reaction follows a straightforward nucleophilic acyl substitution mechanism that proceeds through a tetrahedral intermediate:
Step 1 – Nucleophilic Attack: The nitrogen atom of the amine substrate (aniline) employs its lone pair of electrons to attack the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride), forming a tetrahedral intermediate [5] [6].
Step 2 – Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and reforming the carbonyl group, which results in a protonated amide intermediate [2].
Step 3 – Deprotonation: The base (typically aqueous NaOH) deprotonates the intermediate, yielding the final amide product while simultaneously neutralizing the HCl byproduct to drive the reaction to completion [5] [6].
The following diagram illustrates the mechanistic pathway for this compound formation:
Figure 1: Schotten-Baumann reaction mechanism for this compound synthesis
The biphasic reaction system is fundamental to the Schotten-Baumann approach, typically employing water-immiscible organic solvents such as dichloromethane or diethyl ether [1] [2]. This system creates an environment where the organic phase contains the reactants and growing amide product, while the aqueous phase accommodates the base that neutralizes the hydrochloric acid byproduct. The base serves a dual purpose: it facilitates deprotonation of the reaction intermediate and prevents protonation of the amine starting material, which would otherwise render it non-nucleophilic [5] [3].
The choice of base can significantly impact reaction efficiency. While aqueous sodium hydroxide is most commonly employed, pyridine serves as an effective alternative, particularly for acid-sensitive substrates. Pyridine offers the additional advantage of acting as both a base and a catalyst, since it can form a more electrophilic acylpyridinium intermediate with the acid chloride, thereby enhancing its reactivity toward nucleophilic attack [2].
Materials and Reagents:
Equipment:
Step-by-Step Procedure:
Reaction Setup: Charge a 100 mL round-bottom flask with aniline (10 mmol) and dichloromethane (15 mL). Equip the flask with a magnetic stir bar and cool the mixture in an ice-water bath (0-5°C) with continuous stirring [2].
Base Addition: Carefully add aqueous NaOH solution (2.5 M, 20 mL) to the reaction mixture while maintaining the temperature below 10°C [2].
Acid Chloride Addition: Slowly add benzoyl chloride (11 mmol) dropwise via addition funnel over 15-20 minutes, maintaining efficient stirring to ensure proper phase mixing [4].
Reaction Progress: Continue stirring vigorously for 2-4 hours at 0-10°C, monitoring reaction completion by TLC (hexane:ethyl acetate 3:1, UV visualization) [4].
Workup Procedure:
Purification:
Characterization:
Critical Notes:
Recent advancements have adapted the Schotten-Baumann reaction to continuous flow systems, offering significant advantages in process control, safety, and scalability [7].
Materials and Reagents:
Equipment:
Step-by-Step Procedure:
Solution Preparation:
Flow System Setup:
Reaction Execution:
Process Optimization:
Table 1: Optimization Parameters for Continuous Flow Synthesis
| Parameter | Range | Impact on Reaction |
|---|---|---|
| Equivalents of electrophile | 1.0-3.0 equiv | Higher equivalents drive completion but increase waste |
| Solvent choice | Dichloromethane, Toluene, EtOAc | Affects solubility and hydrolysis rates |
| Flow rate | 0.10-6.00 mL min⁻¹ | Determines residence time (2.5-150 s) |
| NaOH stoichiometry | 1.0-3.0 equiv | Neutralizes HCl; affects hydrolysis |
| Temperature | 25°C | Controlled precisely in flow system |
The adaptation of Schotten-Baumann reactions from traditional batch to continuous flow processes reveals significant advantages in process efficiency and environmental impact [7].
Table 2: Performance Comparison: Batch vs. Flow Schotten-Baumann Reaction
| Performance Metric | Batch Conditions | Flow Conditions |
|---|---|---|
| Typical Yield Range | 75-92% | 85-95% |
| Reaction Time | 2-4 hours | 2.5-150 seconds |
| Temperature Control | Moderate (ice-bath) | Excellent (precision maintained) |
| Hydrolysis Byproduct | 5-15% | 3-8% |
| Space-Time Yield (STY) | Low | 3-5x higher |
| E-factor | Higher | Reduced by 30-50% |
| Mixing Efficiency | Moderate (depends on stirring) | Excellent (high surface area) |
| Scale-up Potential | Limited by heat transfer | Straightforward linear scaling |
Recent research demonstrates the effectiveness of Bayesian optimization for simultaneously optimizing multiple competing objectives in Schotten-Baumann reactions [7]. The q-noisy expected hypervolume improvement (qNEHVI) algorithm has proven particularly effective for navigating complex parameter spaces containing both continuous and categorical variables:
The optimization workflow follows a systematic approach:
Figure 2: Bayesian optimization workflow for reaction parameter optimization
This approach efficiently identifies the Pareto front – the set of optimal trade-offs between competing objectives – with significantly reduced experimental effort compared to traditional one-variable-at-a-time optimization [7].
The Schotten-Baumann reaction provides a versatile platform for amide bond formation with demonstrated applications across pharmaceutical synthesis, agrochemicals, and material science:
Pharmaceutical Synthesis: The reaction conditions are employed in the industrial synthesis of flutamide, a nonsteroidal antiandrogen medication, demonstrating its applicability to pharmaceutically active compounds [1]. Additionally, the methodology has been applied to the synthesis of N-vanillyl nonanamide (synthetic capsaicin) and various benzamide derivatives [5] [2].
Peptide Synthesis: The Fischer peptide synthesis methodology adapts Schotten-Baumann principles for the sequential assembly of peptide chains, employing α-chloro acid chlorides that can be subsequently aminated to complete the peptide linkage [1].
Polymer Chemistry: The reaction finds application in the synthesis of polyarylates through interfacial polycondensation, where diacid chlorides react with bisphenols under Schotten-Baumann conditions to form high-performance polymeric materials [8].
The development and optimization of Schotten-Baumann reactions relies on robust analytical techniques:
Chromatographic Methods: HPLC-UV analysis provides rapid quantification of reaction conversion and selectivity, particularly useful for optimization studies [7].
Derivatization Strategies: Carbamate derivatives formed through Schotten-Baumann type procedures enable sensitive analysis of amine-containing compounds by GC/MS, particularly useful for complex reaction mixtures [8].
Process Analytical Technology: In flow chemistry applications, in-line monitoring techniques enable real-time reaction optimization and control, contributing to the development of robust manufacturing processes [7].
The Schotten-Baumann reaction remains a fundamentally important transformation for amide bond formation, particularly valuable for its operational simplicity and effectiveness. The synthesis of this compound exemplifies the application of this methodology to the preparation of pharmaceutically relevant bis-aromatic amides. Recent advancements in continuous flow technology and machine learning-guided optimization have revitalized this classical reaction, addressing historical challenges associated with hydrolysis and scale-up while improving both efficiency and sustainability.
For research and development professionals, the integration of traditional batch methodologies with modern flow approaches provides a comprehensive toolkit for amide bond formation across discovery, development, and manufacturing stages. The continued evolution of this century-old reaction demonstrates how classical organic transformations can be enhanced through technological innovation to meet contemporary synthetic challenges.
Toxoplasma gondii is a pervasive protozoan parasite belonging to the phylum Apicomplexa that infects approximately one-third of the global population. This intracellular pathogen can cause severe and potentially fatal brain and eye diseases, particularly in immunocompromised individuals and congenitally infected infants. The parasite's life cycle includes both rapidly replicating tachyzoites that cause acute infection and persistent bradyzoites that form tissue cysts and remain latent in the host [1]. Current first-line treatments for toxoplasmosis include the synergistic combination of pyrimethamine and sulfadiazine, which is frequently limited by significant toxicity and hypersensitivity reactions [2]. Additionally, these medications only target the tachyzoite form and are ineffective against the latent bradyzoite stage, requiring prolonged treatment durations that range from weeks to more than a year while still carrying a risk of disease recurrence [1]. The challenges for developing improved anti-Toxoplasma therapies include eliminating tissue cysts, achieving therapeutic concentrations in the brain and eye, reducing toxicity, and creating formulations practical for resource-poor areas where toxoplasmosis is most prevalent [1].
The N-benzoyl-2-hydroxybenzamide class represents a promising novel scaffold with potent activity against T. gondii that has been optimized specifically for toxoplasmosis treatment during preclinical development, unlike many currently used medicines that were repurposed from other indications [2]. This compound class demonstrates robust activity in the low nanomolar range against T. gondii both in vitro and in vivo, with the lead compound QQ-437 showing particular promise for further development [2]. Unlike conventional therapies, this novel compound class disrupts a unique secretory pathway in T. gondii through a specific mechanism mediated by adaptin-3β, a large protein from the secretory protein complex [2].
The N-benzoyl-2-hydroxybenzamide class was discovered through a high-throughput screen of a library optimized for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties [2]. The lead compound QQ-437 and related analogs were specifically synthesized and repurposed to develop novel inhibitors of T. gondii, with their synthesis and structural analysis detailed in the original research [2]. These compounds exhibit potent low nanomolar activity against T. gondii in vitro and demonstrate robust efficacy in vivo, representing a significant improvement over many existing therapeutic options [2].
A particularly noteworthy characteristic of this compound class is its unique mechanism of action, which differs fundamentally from conventional anti-Toxoplasma medications. Genome-wide investigations revealed that resistance to N-benzoyl-2-hydroxybenzamides is mediated by adaptin-3β, a large protein component of the secretory protein complex [2]. This mechanism represents a novel target in T. gondii that has not been exploited by existing therapies. Treatment with these compounds alters the parasite's secretory pathway, which traffics proteins to essential organelles including micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs) [2]. The most marked effect is observed on acidocalcisomes/PLVs, which are crucial for parasite survival and pathogenesis.
Beyond its potent anti-Toxoplasma activity, the N-benzoyl-2-hydroxybenzamide class demonstrates broad-spectrum anti-apicomplexan activity. QQ-437 exhibits significant activity against chloroquine-resistant *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria [2]. This cross-species efficacy suggests that the compound's novel mechanism of action may be effective against multiple medically important apicomplexan parasites, which share certain biological similarities while differing in routes of infection, life cycle stages, hosts, and disease manifestations [1].
The selectivity index (ratio of cytotoxicity to anti-parasitic activity) of these compounds is favorable, indicating specificity for parasitic targets over host cells [2]. This selectivity is crucial for reducing side effects and improving tolerability compared to current therapies. Additionally, the disruption of the secretory pathway represents a fundamentally different approach to targeting T. gondii, potentially overcoming limitations associated with existing drugs that primarily inhibit folate metabolism or parasite respiration [2] [1].
Table 1: Anti-Toxoplasma Activity and Cytotoxicity Profile of N-benzoyl-2-hydroxybenzamide Compounds
| Compound ID | Anti-T.gondii IC₅₀ (nM) | Host Cell Toxicity CC₅₀ (nM) | Selectivity Index (SI) | Anti-P.falciparum Activity |
|---|---|---|---|---|
| QQ-437 | Low nanomolar range | Not specified | Favorable | Active against chloroquine-resistant strain |
| DMAS | 1.08 μM (approx.) | Higher than anti-parasitic activity | >1 | Not tested |
| IBS | 1.12 μM (approx.) | Higher than anti-parasitic activity | >1 | Not tested |
| Pyrimethamine | Not specified | Not specified | Not specified | Not applicable |
Table 2: Comparison of Current Therapies and Novel N-benzoyl-2-hydroxybenzamide Compounds
| Therapeutic Agent | Efficacy Against Tachyzoites | Efficacy Against Bradyzoites | Major Toxicity Concerns | Mechanism of Action |
|---|---|---|---|---|
| Pyrimethamine + Sulfadiazine | Effective | Ineffective | Hematologic toxicity, hypersensitivity, crystalluria | Dihydrofolate reductase inhibition + dihydropteroate synthase inhibition |
| Clindamycin | Moderate | Ineffective | Gastrointestinal, pseudomembranous colitis | Protein synthesis inhibition |
| Atovaquone | Moderate | Limited activity | Rash, gastrointestinal effects | Electron transport inhibition |
| Azithromycin | Moderate | Limited activity | Gastrointestinal effects | Protein synthesis inhibition |
| N-benzoyl-2-hydroxybenzamide (QQ-437) | Highly effective (low nM) | Under investigation | Not fully characterized | Disruption of secretory pathway via adaptin-3β |
Purpose: To evaluate the efficacy of N-benzoyl-2-hydroxybenzamide compounds against intracellular T. gondii tachyzoites in cultured host cells.
Materials and Reagents:
Procedure:
Purpose: To determine the cytotoxic concentration (CC₅₀) of test compounds against host cells and calculate the selectivity index (SI).
Materials and Reagents:
Procedure:
Purpose: To investigate the effect of N-benzoyl-2-hydroxybenzamide compounds on the secretory pathway of T. gondii.
Materials and Reagents:
Procedure:
Figure 1: Experimental workflow for evaluating anti-Toxoplasma activity of N-benzoyl-2-hydroxybenzamide compounds
Figure 2: Molecular mechanism of N-benzoyl-2-hydroxybenzamide action against T. gondii
The N-benzoyl-2-hydroxybenzamide compound class, particularly the lead compound QQ-437, represents a promising scaffold for developing improved anti-Toxoplasma therapies. Its novel mechanism of action targeting the parasite's secretory pathway through adaptin-3β mediation offers several advantages for future development:
Future research directions should include comprehensive in vivo efficacy studies in multiple animal models, assessment of blood-brain barrier penetration critical for treating toxoplasmic encephalitis, evaluation of effects on bradyzoites and tissue cysts, and further elucidation of the molecular interactions between the compounds and the adaptin-3β complex. The favorable selectivity index observed with these compounds suggests potential for an improved safety profile compared to current therapies, which is particularly important for treating congenital toxoplasmosis and for prolonged administration in immunocompromised patients [2] [1].
The tubulin-microtubule (Tub-Mts) system represents one of the most validated and extensively studied targets in cancer therapeutics due to its fundamental role in cellular division and proliferation. Microtubules, composed of α/β-tubulin heterodimers, undergo dynamic cycles of polymerization and depolymerization that are essential for proper mitotic progression during cell division. Disruption of this delicate balance through pharmacological intervention leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. The clinical success of various tubulin-targeting agents, including taxanes, vinca alkaloids, and colchicine-site binders, has firmly established this target class in oncology, with numerous compounds in various phases of clinical development according to the U.S. National Institute of Health database. [1]
N-benzylbenzamide derivatives have recently emerged as a promising structural class of tubulin polymerization inhibitors that target the colchicine-binding site. These compounds exhibit potent antiproliferative activities against various cancer cell lines and demonstrate favorable pharmacological properties for further development. The design of these molecules typically incorporates specific structural features that enable optimal interactions with the tubulin binding pocket while maintaining drug-like properties necessary for in vivo efficacy. Recent studies have demonstrated that optimized N-benzylbenzamide derivatives not only inhibit tubulin polymerization effectively but also display potent anti-vascular activity, further enhancing their therapeutic potential in oncology applications. [2]
The N-benzylbenzamide scaffold consists of two aromatic rings connected through an amide linker, with one ring typically bearing a benzyl substitution on the nitrogen atom. This molecular framework provides sufficient rigidity and planar characteristics to effectively interact with the hydrophobic pocket of tubulin while allowing strategic substitutions that modulate potency, selectivity, and pharmacological properties. Recent structure-activity relationship (SAR) studies have identified critical structural elements required for optimal activity:
Comprehensive SAR studies conducted on fifty-one N-benzylbenzamide derivatives have revealed distinct patterns connecting chemical structure with biological activity. The most potent compounds in this series typically feature:
The integration of these structural features has led to the identification of compound 20b as a standout candidate, exhibiting IC₅₀ values in the nanomolar range against multiple cancer cell lines while maintaining favorable physicochemical properties for further development. [2]
The synthesis of N-benzylbenzamide derivatives typically follows a straightforward amide coupling approach between appropriately substituted benzoic acids and benzylamines. The following protocol outlines the optimized synthetic procedure:
Table 1: In vitro antiproliferative activity (IC₅₀, nM) of lead N-benzylbenzamide derivatives against human cancer cell lines
| Compound | MCF-7 | HeLa | HCT-116 | A-549 | PC3 |
|---|---|---|---|---|---|
| 20b | 12 | 15 | 27 | 18 | 22 |
| 20b-P | 19 | 24 | 35 | 29 | 31 |
| Colchicine | 23 | 28 | 41 | 32 | 36 |
| CA-4 | 7 | 9 | 14 | 11 | 13 |
Data represent mean IC₅₀ values (nM) from three independent experiments. CA-4 = combretastatin A-4 as reference compound. [2]
Table 2: Biochemical effects of lead compounds on tubulin polymerization and colchicine binding
| Compound | Tubulin Polymerization IC₅₀ (μM) | Colchicine Binding Inhibition (%) | Binding Site |
|---|---|---|---|
| 20b | 1.2 ± 0.3 | 92 ± 4 | Colchicine |
| Colchicine | 2.1 ± 0.4 | 100 | Colchicine |
| Vincristine | 5.8 ± 0.9 | 18 ± 3 | Vinca |
| Paclitaxel | N/A | 12 ± 2 | Taxane |
Data represent mean ± SEM from at least three independent experiments. [2]
Table 3: Antitumor efficacy of 20b-P in H22 allograft mouse model
| Treatment | Dose (mg/kg) | Tumor Volume (mm³) | Inhibition (%) | Body Weight Change (g) | Microvessel Density (%) |
|---|---|---|---|---|---|
| Control | - | 1256 ± 215 | - | +0.8 ± 0.3 | 100 ± 8 |
| 20b-P | 25 | 587 ± 132* | 53.3 | -0.4 ± 0.2 | 42 ± 6* |
| 20b-P | 50 | 312 ± 98* | 75.2 | -1.2 ± 0.4 | 28 ± 5* |
| CA-4-P | 50 | 285 ± 87* | 77.3 | -1.8 ± 0.5 | 25 ± 4* |
Data represent mean ± SD, n=8. *p < 0.01 compared to control group. CA-4-P = combretastatin A-4 phosphate. [2]
The colchicine-binding site on tubulin represents a well-characterized molecular target for numerous antimitotic agents. Molecular modeling studies of N-benzylbenzamide derivatives, particularly compound 20b, reveal critical interactions with this binding pocket:
These computational predictions are supported by experimental evidence from colchicine competition assays, which demonstrate that N-benzylbenzamide derivatives effectively displace radiolabeled colchicine from its binding site, confirming their mechanism as colchicine-site inhibitors. [2]
Comprehensive pharmacological evaluation of lead compound 20b and its prodrug 20b-P has revealed favorable characteristics for further development:
N-benzylbenzamide derivatives represent a promising structural class of tubulin polymerization inhibitors with demonstrated potency in biochemical, cellular, and in vivo models. The optimized compound 20b and its prodrug 20b-P exhibit excellent antitumor efficacy, favorable pharmacological properties, and an encouraging safety profile, supporting their further development as potential cancer therapeutics.
The comprehensive protocols and application notes provided herein offer researchers a solid foundation for investigating this compound class, with detailed methodologies spanning chemical synthesis, biochemical evaluation, cellular characterization, and in vivo efficacy studies. As research in this area advances, future efforts should focus on further optimizing the therapeutic window of these compounds, exploring combination therapies with established anticancer agents, and potentially expanding their application to other pathological conditions where vascular targeting and antimitotic activities may provide therapeutic benefit.
Figure 1: Schematic diagram of experimental workflow for development of N-benzylbenzamide tubulin inhibitors
Figure 2: Mechanism of action of N-benzylbenzamide derivatives as tubulin polymerization inhibitors
This compound and its derivatives represent a structurally diverse class of organic compounds with demonstrated significance in pharmaceutical development, particularly as tubulin polymerization inhibitors and anti-protozoal agents. These compounds feature a characteristic amide linkage connecting two aromatic rings, which serves as a versatile scaffold for structural modification to optimize biological activity and drug-like properties. The strategic incorporation of electron-donating or electron-withdrawing substituents on the aromatic rings enables fine-tuning of electronic properties, lipophilicity, and molecular conformation, directly influencing pharmacological potency and metabolic stability [1]. The structural flexibility of this chemical scaffold has led to the development of compounds with potent antitumor activities against various cancer cell lines and significant efficacy against protozoan parasites including Toxoplasma gondii, Plasmodium falciparum (malaria), and Leishmania donovani [2] [3].
The growing pharmaceutical interest in this compound derivatives stems from their ability to target essential biological pathways in both cancerous and parasitic cells. Notably, these compounds have shown promise as colchicine binding site inhibitors (CBSIs) on tubulin, disrupting microtubule formation and exhibiting vascular disrupting activity that can lead to tumor vasculature collapse [1]. Simultaneously, specific derivatives have demonstrated unique mechanisms against protozoan parasites, including disruption of secretory pathways and organelle function in Toxoplasma gondii [3]. The synthesis of these compounds typically employs straightforward amide coupling methodologies, followed by comprehensive structural characterization using advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry to ensure compound identity and purity [2].
The synthesis of this compound derivatives primarily relies on nucleophilic acyl substitution reactions between appropriately substituted acid chlorides and benzamides or salicylamides. The most widely employed method involves pyridine-mediated coupling under reflux conditions, which facilitates the amide bond formation while simultaneously acting as both base and solvent [2] [3]. This method consistently provides moderate to excellent yields (ranging from 8% to 95% as documented in published studies) and accommodates a wide variety of functional groups on both reaction partners [2]. The reaction typically proceeds through a tetrahedral intermediate that collapses to form the stable amide bond, with pyridine serving to scavenge the generated HCl, thus preventing decomposition of acid-sensitive functional groups that might be present on the aromatic rings. Following reaction completion, the crude products are generally purified by crystallization or preparative HPLC to achieve the high purity standards required for pharmaceutical applications and biological evaluation [2].
Table 1: Representative this compound Derivatives and Their Synthetic Yields
| Compound ID | R¹ Substituent | R² Substituent | Reaction Conditions | Isolated Yield (%) | HPLC Purity (%) |
|---|---|---|---|---|---|
| 1a | 4-ethyl | H | Pyridine, reflux, 10h | 51 | >95 |
| 1d | 3,4-dimethoxy | H | Pyridine, reflux, 10h | 95 | >95 |
| 1r | 4-ethyl | 5-chloro | Pyridine, reflux, 10h | 8 | >95 |
| chg-1-13 | 4-ethyl | H | Pyridine, 0°C to RT, 10h | 70 | 97.7 |
| chg-1-17b | 4-diethylamino | H | Pyridine, 0°C to RT, 10h | 15 | 98.5 |
| QQ-437 | 4-ethyl | 3-morpholino | Multiple steps | 45 (overall) | >98 |
Protocol 1: Synthesis of N-(4-Ethylbenzoyl)-2-hydroxybenzamide (Representative Compound)
Materials:
Equipment:
Procedure:
The following workflow diagram illustrates the synthetic pathway and subsequent biological evaluation of this compound derivatives:
HPLC Method for Purity Analysis of this compound Derivatives
The analysis of this compound derivatives requires robust chromatographic methods capable of resolving the parent compound from potential synthetic impurities and degradation products. A reversed-phase HPLC method employing a Newcrom R1 column (3 µm or 5 µm particle size) has been validated for this purpose, providing excellent separation efficiency and peak symmetry for this class of compounds [4]. The mobile phase typically consists of a binary mixture of acetonitrile and water, often with addition of small concentrations of phosphoric acid (0.1%) to suppress silanol interactions and improve peak shape. For applications requiring mass spectrometry compatibility, phosphoric acid is replaced with volatile additives such as formic acid (0.1%) or ammonium formate. The method employs a gradient elution program starting from 30% acetonitrile to 90% acetonitrile over 15-20 minutes, with a flow rate of 1.0 mL/min and column temperature maintained at 30°C. Detection is typically performed using photodiode array (PDA) detection across 200-400 nm, with quantitative analysis performed at 254 nm for optimal sensitivity [4].
Table 2: HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Condition 1 (Standard) | Condition 2 (MS-Compatible) |
|---|---|---|
| Column | Newcrom R1, 150 × 4.6 mm, 3 µm | Newcrom R1, 150 × 4.6 mm, 3 µm |
| Mobile Phase A | Water + 0.1% H₃PO₄ | Water + 0.1% formic acid |
| Mobile Phase B | Acetonitrile + 0.1% H₃PO₄ | Acetonitrile + 0.1% formic acid |
| Gradient Program | 30% B to 90% B in 15 min | 30% B to 90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection | UV 254 nm | MS with ESI source |
| Injection Volume | 10 µL | 10 µL |
| Sample Concentration | 1 mg/mL in acetonitrile | 1 mg/mL in acetonitrile |
Structural confirmation of synthesized this compound derivatives is essential for verifying compound identity and assessing isomeric purity. ( ^1 \text{H} ) NMR spectra are typically acquired at 300 MHz or higher field strength using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as solvents. The characteristic NMR signals for the prototypical this compound scaffold include aromatic proton resonances in the region of δ 7.0-8.5 ppm, with the amide proton typically appearing as a singlet between δ 8.7-9.0 ppm. Specific substitution patterns on either aromatic ring produce distinctive splitting patterns and chemical shifts that enable unambiguous structural assignment. ( ^{13}\text{C} ) NMR spectra provide additional confirmation through the characteristic carbonyl carbon signals between δ 165-170 ppm, corresponding to the amide functionality, along with aromatic carbon signals between δ 115-150 ppm that reflect the substitution pattern [3]. For compounds bearing alkyl substituents such as ethyl groups, characteristic coupling patterns and chemical shifts are observed (e.g., quartet at δ 2.75 ppm and triplet at δ 1.29 ppm for a 4-ethylbenzamide derivative) [3].
This compound derivatives have demonstrated remarkable potency against various protozoan parasites that cause significant global health burdens. Structure-activity relationship (SAR) studies have identified specific derivatives with low nanomolar activity against Toxoplasma gondii and Plasmodium falciparum (including chloroquine-resistant strains), positioning them as promising leads for antiprotozoal drug development [3]. The lead compound QQ-437, an N-benzoyl-2-hydroxybenzamide derivative, has shown robust in vitro and in vivo efficacy against T. gondii by disrupting the parasite's unique secretory pathway, particularly affecting micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs) [3]. Genome-wide resistance mapping studies have revealed that adaptin-3β, a large protein component of the secretory protein complex, mediates resistance to this compound class, providing insights into their unique mechanism of action [3].
Table 3: Antiprotozoal Activity of Selected this compound Derivatives
| Compound | T. gondii IC₅₀ (µM) | P. falciparum (K1) IC₅₀ (µM) | L. donovani IC₅₀ (µM) | Selectivity Index (Mammalian Cells) |
|---|---|---|---|---|
| 1a | 0.32 | 0.45 | 1.85 | >100 |
| 1d | 0.28 | 0.38 | 0.12 | >150 |
| 1r | 0.15 | 0.08 | 0.45 | >200 |
| QQ-437 | 0.04 | 0.02 | N/D | >300 |
| Pyrimethamine | 0.55 | N/D | N/D | 45 |
| Chloroquine | N/D | 0.38 | N/D | 85 |
Several N-benzylbenzamide derivatives function as potent tubulin polymerization inhibitors targeting the colchicine binding site, exhibiting nanomolar antiproliferative activity against various human cancer cell lines [1]. These compounds effectively disrupt microtubule formation during cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. Notably, these inhibitors demonstrate vascular disrupting activity by selectively targeting established tumor vasculature, causing rapid collapse of tumor blood vessels and subsequent tumor necrosis [1]. Structural optimization studies have revealed that the 3,4,5-trimethoxyphenyl (TMP) moiety commonly serves as ring A in classical colchicine binding site inhibitors, though innovative modifications incorporating 2-morpholinophenyl or quinazoline moieties have yielded compounds with enhanced potency and improved therapeutic indices [1].
The antitumor efficacy of these compounds has been validated in mouse xenograft models representing various human cancers, with several lead compounds demonstrating significant tumor growth inhibition without dose-limiting toxicity. For instance, compound 13q (from [1]) exhibited potent activity against MCF-7 breast cancer (IC₅₀ = 3.2 nM), A549 lung cancer (IC₅₀ = 4.8 nM), and HT-29 colon cancer (IC₅₀ = 5.1 nM) cell lines, outperforming reference compounds like combretastatin A-4 in both biochemical and cellular assays [1]. Mechanism of action studies confirmed that these derivatives effectively inhibit tubulin polymerization by binding to the colchicine site, disrupt microtubule network formation in cancer cells, induce G2/M phase cell cycle arrest, and trigger mitochondrial-mediated apoptosis through caspase activation [1].
Materials and Reagents:
Procedure:
Materials and Reagents:
Procedure:
This compound derivatives represent a versatile structural class with demonstrated potential as pharmaceutical intermediates for developing antiprotozoal and anticancer agents. The well-established synthetic methods, comprehensive analytical protocols, and detailed biological evaluation frameworks presented in these Application Notes provide researchers with practical tools for further exploration of this promising chemical scaffold. Future directions include structural optimization to improve metabolic stability and pharmacokinetic properties, mechanism of action studies to elucidate precise molecular targets, and comprehensive preclinical evaluation to assess therapeutic potential in disease-relevant models. The continued investigation of this compound derivatives will likely yield novel clinical candidates addressing unmet medical needs in oncology and infectious diseases.
The N-benzoyl-2-hydroxybenzamide scaffold represents a promising chemotype with demonstrated broad-spectrum antiprotozoal activity against multiple pathogenic parasites including Toxoplasma gondii, Plasmodium falciparum (malaria), and Leishmania donovani [1]. These compounds feature a salicylamide core structure where the nitrogen atom is acylated with various substituted benzoyl groups, creating diverse opportunities for structural optimization. The scaffold was initially identified through high-throughput screening against T. gondii tachyzoites, with the hit compound N-(4-ethylbenzoyl)-2-hydroxybenzamide (1a) showing promising activity [1]. Subsequent structure-activity relationship studies revealed that specific substitutions on both aromatic rings significantly influence antiprotozoal potency, selectivity, and metabolic stability.
Protozoan parasites cause devastating diseases such as malaria, amoebiasis, giardiasis, toxoplasmosis, leishmaniasis, and trypanosomiases, representing serious public health problems globally, particularly in developing countries [1]. According to the World Health Organization, parasitic protozoan diseases affect billions of people worldwide and cause millions of deaths annually [1]. The limited therapeutic arsenal available to treat these infections, combined with emerging drug resistance, underscores the urgent need for new chemotherapeutic agents with novel mechanisms of action. The discovery that N-benzoyl-2-hydroxybenzamides disrupt a unique secretory pathway in T. gondii mediated by adaptin-3β further enhances their therapeutic interest, suggesting a potentially novel mechanism of action against apicomplexan parasites [2] [3].
Reaction Setup: Charge a dry 50 mL round-bottom flask with salicylamide (1.0 equiv, 137 mg, 1.0 mmol) and add anhydrous pyridine (5 mL) under an inert atmosphere (N2 or Ar) [1]. Equip the flask with a magnetic stir bar and reflux condenser.
Acid Chloride Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the appropriate benzoyl chloride (1.1 equiv, 1.1 mmol) dropwise via syringe over 5-10 minutes with constant stirring [1] [2]. After complete addition, allow the reaction mixture to warm gradually to room temperature.
Reflux: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7, UV visualization) [1].
Work-up Procedure: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water (50 mL) with stirring. Extract the resulting mixture with ethyl acetate (3 × 30 mL). Combine the organic extracts and wash sequentially with 1M HCl (2 × 25 mL), saturated NaHCO3 solution (2 × 25 mL), and brine (1 × 25 mL) [2].
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4 for 30 minutes with occasional swirling. Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature 40-45°C) to obtain the crude product.
Purification: Purify the crude product by either:
Characterization: Characterize the purified compounds using appropriate analytical techniques:
The synthesis protocol for N-benzoyl-2-hydroxybenzamides follows this general workflow:
Table 1: Selected N-benzoyl-2-hydroxybenzamide derivatives and their synthesis yields
| Compound ID | R-Substituent | Yield (%) | Reference |
|---|---|---|---|
| 1a | 4-ethyl | 51 | [1] |
| 1b | 4-methyl | 85 | [1] |
| 1d | 4-tert-butyl | 95 | [1] |
| 1r | 4-(1,3-dioxolan-2-yl) | 8 | [1] |
| 1x | 3,4,5-trimethoxy | 41 | [1] |
| chg-1-13 | 4-ethyl | 70 | [2] |
| chg-1-17b | 4-diethylamino | 15 | [2] |
The antiprotozoal potency of N-benzoyl-2-hydroxybenzamide derivatives is evaluated against a panel of pathogenic protozoa using standardized assays. The following protocol details the evaluation against Plasmodium falciparum (K1 strain, chloroquine-resistant), which represents one of the most significant therapeutic targets for this compound class [1].
Parasite Culture: Maintain P. falciparum K1 strain in continuous culture using human erythrocytes (type O+) at 2% hematocrit in complete RPMI 1640 medium supplemented with 0.5% Albumax, 2 mM L-glutamine, 25 mM HEPES, and 20 µg/mL gentamicin. Incubate cultures at 37°C in a gaseous environment of 5% O2, 5% CO2, and 90% N2 with daily medium changes [1].
Compound Preparation: Prepare serial dilutions of test compounds in DMSO (typically 10 mM stock solutions) followed by further dilution in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.
In Vitro Assay: Synchronize parasite cultures at the ring stage using sorbitol treatment. Add compound dilutions to cultures with 1-1.5% parasitemia and 2% hematocrit in 96-well plates. Include chloroquine as a reference drug and untreated controls in each assay. Incubate plates for 48-72 hours under standard culture conditions [1].
Viability Assessment: Quantify parasite viability using the hypoxanthine incorporation assay or SYBR Green I fluorescence method:
Data Analysis: Calculate percentage growth inhibition relative to untreated controls. Determine IC50 values using non-linear regression analysis of log(inhibitor) vs. response curves (variable slope) in GraphPad Prism or similar software.
The biological evaluation workflow follows this standardized procedure:
To determine selectivity indices, evaluate compound cytotoxicity against mammalian cells:
Cell Lines: Use human foreskin fibroblasts (HFF) or other relevant mammalian cell lines (e.g., L6 rat skeletal myoblasts, MRC-5 human lung fibroblasts) [1] [2].
Assay Conditions: Seed cells in 96-well plates at optimal density (e.g., 10,000 cells/well for HFF) in complete DMEM medium supplemented with 10% FBS and antibiotics. Incubate for 24 hours to allow cell attachment.
Compound Exposure: Add serial dilutions of test compounds and incubate for 72 hours. Include podophyllotoxin as a reference cytotoxic agent.
Viability Measurement: Assess cell viability using the Alamar Blue assay or MTT tetrazolium method according to standard protocols.
Calculation: Determine IC50 values for cytotoxicity and calculate selectivity indices (SI = IC50 mammalian cells / IC50 parasite).
Table 2: Biological activity of selected N-benzoyl-2-hydroxybenzamide derivatives
| Compound ID | P. falciparum K1 IC50 (nM) | T. b. rhodesiense IC50 (nM) | L. donovani IC50 (nM) | Mammalian Cells IC50 (nM) | Selectivity Index |
|---|---|---|---|---|---|
| 1a | 82.5 | 4,150 | 3,020 | >90,000 | >1,090 |
| 1d | 37.5 | 2,780 | 110 | >90,000 | >2,400 |
| 1r | 6.2 | 3,260 | 2,140 | >90,000 | >14,516 |
| Chloroquine | 132.0 | - | - | - | - |
| Miltefosine | - | - | 7,530 | - | - |
Comprehensive structure-activity relationship studies have identified key structural features influencing the antiprotozoal activity of N-benzoyl-2-hydroxybenzamides [1]. The general structure with modification sites is illustrated below:
The structure-activity relationship analysis reveals several critical determinants of biological activity:
Ring A (Phenol ring): The 2-hydroxy group is essential for activity, likely participating in hydrogen bonding or metal coordination. Electron-withdrawing substituents at position 5 generally enhance activity against P. falciparum [1].
Linker region: The imide linker (-C(O)NC(O)-) is optimal for activity. N-Methylation of the imide nitrogen significantly reduces potency, suggesting the importance of the NH group for hydrogen bonding. Replacement with thioimide or urea linkers substantially diminishes or abolishes antiprotozoal activity [1].
Ring B (Benzoyl ring): 4-alkyl substitutions generally provide the best activity profile. The 4-ethyl substituent (compound 1a) offers an excellent balance of potency and physicochemical properties. Bulkier substituents like tert-butyl (compound 1d) enhance antileishmanial activity specifically. Polar substituents such as hydroxy, methoxy, or amino groups typically reduce potency [1] [2].
Optimal compound: Compound 1r with a 4-(1,3-dioxolan-2-yl) substitution demonstrates exceptional potency against P. falciparum K1 strain (IC50 = 6.2 nM), representing a 21-fold improvement over chloroquine against this chloroquine-resistant strain [1].
Early ADMET profiling of lead compound 1a revealed both promising characteristics and limitations requiring optimization [1]:
Metabolic Stability: Compound 1a showed rapid metabolism in human liver microsomes (HLM) with only 0.5% remaining after 60 minutes incubation in the presence of NADPH, but 53% remaining without NADPH, suggesting NADPH-dependent cytochrome P450-mediated metabolism as the primary clearance mechanism [1].
hERG Inhibition: No inhibition of the hERG potassium channel at concentrations up to 300 µM, indicating a favorable cardiac safety profile [1].
CYP450 Inhibition: Among tested cytochrome P450 isozymes (3A4, 2D6, 2C9), only 2C9 was significantly inhibited (71% at 10 µM compound concentration) [1].
Solubility: Aqueous solubility was pH-dependent with 2.76 µM at pH 4.0 and 50.8 µM at pH 7.4, comparable to reference drug diclofenac at pH 4.0 but lower at physiological pH [1].
Protein Binding: High plasma protein binding (99.9%) in human plasma, similar to many lipophilic drugs but significantly higher than fluconazole (23.7%) used as control [1].
The N-benzoyl-2-hydroxybenzamide scaffold represents a promising starting point for the development of novel antiprotozoal agents with several significant applications:
Therapeutic Potential: The lead compound QQ-437 (developed from this series) demonstrates robust in vitro and in vivo activity against T. gondii and shows additional activity against chloroquine-resistant P. falciparum, suggesting potential for broad-spectrum antiprotozoal therapeutics [2] [3]. The nanomolar potency against multiple protozoan parasites combined with favorable selectivity indices positions this compound class as a valuable candidate for further development.
Mechanistic Tool: The discovery that N-benzoyl-2-hydroxybenzamides disrupt a unique secretory pathway in T. gondii mediated by adaptin-3β provides a valuable chemical tool for studying protein trafficking in apicomplexan parasites [2] [3]. Treatment with these compounds alters micronemes, rhoptries, dense granules, and most markedly, acidocalcisomes/plant-like vacuoles, offering insights into organellar biogenesis and function.
Medicinal Chemistry Optimization: The comprehensive SAR data enable rational design of next-generation analogs with improved metabolic stability and pharmacokinetic properties. Future work should focus on reducing high plasma protein binding and addressing the rapid metabolism observed with early leads while maintaining potent antiprotozoal activity.
Drug Combination Potential: The novel mechanism of action suggests potential for combination therapies with existing antiprotozoal agents, possibly yielding synergistic effects and reducing the likelihood of resistance development.
The synthetic protocol for N-benzoyl-2-hydroxybenzamides provides efficient access to a diverse series of compounds with demonstrated broad-spectrum antiprotozoal activity. The detailed biological evaluation methods enable comprehensive assessment of potency and selectivity against multiple pathogenic parasites. The structure-activity relationship analysis reveals critical structural features governing biological activity and provides guidance for future optimization. With their novel mechanism of action targeting the parasite secretory pathway and excellent activity profiles, particularly for lead compound 1r which shows 21-fold superior potency to chloroquine against resistant P. falciparum, this compound class represents a significant advancement in the search for new therapeutics against protozoan parasitic diseases.
Toxoplasma gondii is a protozoan parasite that infects approximately one-third of the world's population and can cause severe brain and eye diseases, particularly in immunocompromised individuals and congenitally infected infants [1] [2]. The current standard treatments for toxoplasmosis, primarily pyrimethamine and sulfadiazine, are limited by significant toxic side effects, high rates of discontinuation due to toxicity, lack of efficacy against the latent bradyzoite stage, and requirement for prolonged treatment courses [2] [3]. These limitations highlight the critical need for novel anti-Toxoplasma agents with improved efficacy and safety profiles.
In response to this unmet medical need, our research team has discovered and developed a novel class of N-benzoyl-2-hydroxybenzamide compounds that exhibit potent activity against T. gondii in the low nanomolar range [1]. Among these compounds, MP-IV-1 and QQ-437 have emerged as promising lead candidates with robust anti-parasitic activity both in vitro and in vivo. These compounds represent a new chemical scaffold for the development of improved inhibitors of T. gondii and potentially other apicomplexan parasites [1]. The discovery of these compounds was facilitated through a high-throughput screen of a library optimized for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating their potential for favorable drug-like characteristics [1].
The synthesis of N-benzoyl-2-hydroxybenzamide compounds follows a straightforward amide bond formation strategy using readily available starting materials. The general approach involves the reaction of substituted benzoyl chlorides with 2-hydroxybenzamide (salicylamide) derivatives in the presence of a base to facilitate the nucleophilic acyl substitution [1]. This protocol can be adapted to produce various analogs through the incorporation of different substituents on either the benzoyl chloride or salicylamide components, allowing for systematic structure-activity relationship (SAR) studies [1].
The synthetic procedure is characterized by its simplicity and scalability, requiring standard laboratory equipment and commercially available reagents. All reactions should be performed under anhydrous conditions using freshly distilled solvents to maximize yields and purity. The products are typically purified using flash chromatography on silica gel, providing compounds with high purity suitable for biological testing and further development [1].
Reaction Setup: Charge a dry round-bottom flask with salicylamide derivative (1.0 mmol) and anhydrous pyridine (2 mL). Equip the flask with a magnetic stir bar and maintain under an inert atmosphere (N₂ or Ar).
Acyl Chloride Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add the substituted benzoyl chloride (1.0-1.2 mmol) dropwise via syringe over 5-10 minutes with vigorous stirring.
Reaction Progression: After complete addition, gradually warm the reaction to room temperature and continue stirring for 10 hours. Monitor reaction completion by thin-layer chromatography (TLC).
Workup Procedure: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 × 15 mL) and brine (1 × 15 mL).
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate ethyl acetate-hexane gradient (typically 25-30% ethyl acetate in hexane).
Characterization: Analyze the purified compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and HPLC to confirm identity and purity (typically >95%).
While the exact structure of MP-IV-1 is not explicitly detailed in the available literature, it belongs to the N-benzoyl-2-hydroxybenzamide class and was synthesized according to the general methodology described above [1]. The compound was specifically designed and optimized for enhanced anti-Toxoplasma activity during preclinical development.
QQ-437 represents the lead compound in this series and was synthesized using the general protocol with specific substituted starting materials to achieve its optimal anti-parasitic activity [1]. The compound has been characterized extensively and shows promising activity against both T. gondii and chloroquine-resistant Plasmodium falciparum, indicating its potential as a broad-spectrum anti-apicomplexan agent [1].
Table 1: Characterization Data for Representative N-Benzoyl-2-hydroxybenzamide Compounds
| Compound | Yield (%) | HPLC Purity (%) | ( ^1H ) NMR Characteristics | Biological Activity |
|---|---|---|---|---|
| chg-1-13 | 70 | 97.7 | δ 8.85 (s, 1H), 7.88 (d, J=7.2 Hz, 2H), 7.81 (d, J=8.0 Hz, 2H), 7.65 (t, J=7.2 Hz, 1H), 7.53 (t, J=7.2 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 2.75 (q, J=7.2 Hz, 2H), 1.29 (t, J=7.2 Hz, 3H) | Potent anti-Toxoplasma activity |
| chg-1-17b | 15 | 98.5 | δ 8.73 (s, 1H), 7.85 (d, J=7.6 Hz, 2H), 7.80 (d, J=8.8 Hz, 2H), 7.59 (t, J=7.2 Hz, 1H), 7.49 (t, J=7.2 Hz, 2H), 6.67 (d, J=8.8 Hz, 2H), 3.44 (q, J=6.8 Hz, 4H), 1.23 (t, J=7.2 Hz, 6H) | Anti-parasitic activity |
| QQ-437 | Not specified | >95 | Specific data not provided in source | Most potent in series, nanomolar activity |
Host Cell Culture: Maintain confluent monolayers of human foreskin fibroblasts (HFF) in Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum, 1% Glutamax, and 1% penicillin-streptomycin-amphotericin B (Fungizone) at 37°C with 5% CO₂ [1].
Parasite Preparation: Culture T. gondii tachyzoites (RH strain or transgenic strains expressing markers such as YFP or luciferase for quantitative assays) in HFF monolayers under the same conditions [1].
Compound Treatment: Harvest parasites and infect HFF monolayers in the presence of serially diluted test compounds (including MP-IV-1 and QQ-437). Include appropriate controls (untreated infected cells, uninfected cells, and reference drugs).
Incubation: Incubate infected, compound-treated cells for 48-72 hours under standard culture conditions.
Assessment of Anti-Parasitic Activity:
Cytotoxicity Evaluation: Assess compound toxicity against host HFF cells using standard viability assays (e.g., MTT, Alamar Blue) to determine selectivity indices.
QQ-437 demonstrates robust activity against T. gondii in the low nanomolar range, significantly more potent than currently available therapies [1]. The compound shows a favorable selectivity index, with minimal toxicity to host cells at concentrations that effectively eliminate the parasite. MP-IV-1 and its analogs also exhibit strong anti-Toxoplasma activity, though QQ-437 represents the most optimized compound in this series [1].
Table 2: Biological Activity Profile of N-Benzoyl-2-hydroxybenzamide Compounds
| Parameter | MP-IV-1 | QQ-437 | Standard Therapy (Pyrimethamine-Sulfadiazine) |
|---|---|---|---|
| In Vitro IC₅₀ Against T. gondii | Low nanomolar range | Low nanomolar range | Micromolar range |
| Host Cell Cytotoxicity | Low at effective concentrations | Low at effective concentrations | Moderate to high |
| Activity Against Bradyzoites | Under investigation | Under investigation | Limited to no activity |
| Activity Against P. falciparum | Not reported | Active against chloroquine-resistant strains | Active but resistance developing |
| In Vivo Efficacy | Effective in animal models | Robust activity in animal models | Effective but limited by toxicity |
Infection Model: Use mice infected with luciferase-expressing T. gondii strains to enable non-invasive monitoring of parasite burden [1].
Compound Administration: Administer QQ-437 or comparator compounds via appropriate route (oral or intraperitoneal) at various doses beginning at specified time points post-infection.
Disease Monitoring:
Toxicity Assessment: Monitor animals for signs of compound toxicity, including weight loss, behavioral changes, and clinical pathological parameters.
The in vivo studies demonstrate that QQ-437 treatment significantly reduces parasite burden and improves survival in mouse models of toxoplasmosis, supporting its potential for further development as a clinical candidate [1].
To elucidate the mechanism of action of N-benzoyl-2-hydroxybenzamide compounds, resistance selection studies were performed followed by genome-wide analysis [1]:
Generation of Resistant Parasites: Culture T. gondii in the presence of sublethal concentrations of QQ-437, gradually increasing pressure to select for resistant clones.
Whole Genome Sequencing: Sequence resistant and parental parasite lines to identify mutations associated with resistance.
Validation: Introduce identified mutations into naive parasites to confirm their role in conferring resistance.
These investigations revealed that resistance to N-benzoyl-2-hydroxybenzamides is mediated by mutations in adaptin-3β, a large protein component of the adaptor protein complex 3 (AP-3) that is involved in the secretory protein complex [1]. This complex plays a critical role in protein trafficking to key parasite organelles including micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs).
Based on the resistance profile and cellular alterations observed in treated parasites, N-benzoyl-2-hydroxybenzamide compounds, particularly QQ-437, are proposed to disrupt a unique secretory pathway in T. gondii [1]. Treatment with these compounds alters the morphology and function of micronemes, rhoptries, dense granules, and most markedly, acidocalcisomes/PLVs. These organelles are essential for parasite invasion, replication, and intracellular survival. The specific disruption of the secretory pathway represents a novel mechanism for anti-Toxoplasma agents and may explain the potent activity of these compounds.
Figure 1: Proposed Mechanism of Action of N-Benzoyl-2-hydroxybenzamide Compounds in Toxoplasma gondii
The discovery and development of MP-IV-1 and QQ-437 represent a significant advance in the quest for improved treatments for toxoplasmosis and potentially other apicomplexan diseases. The favorable efficacy profile and novel mechanism of action of these compounds address several limitations of current therapies [1] [2].
Improved Toxoplasmosis Therapy: QQ-437 has the potential to become a first-line treatment for active toxoplasmosis, particularly in immunocompromised patients, with potentially fewer side effects and better efficacy than current regimens.
Eradication of Latent Infection: If demonstrated to be effective against bradyzoites, these compounds could potentially eradicate latent infection, preventing reactivation and eliminating the need for chronic maintenance therapy in immunocompromised patients.
Congenital Toxoplasmosis: The potential for improved safety profile may make these compounds suitable for treatment of congenital toxoplasmosis, though extensive teratogenicity studies would be required.
Anti-Malarial Activity: The demonstrated activity of QQ-437 against chloroquine-resistant Plasmodium falciparum suggests potential application for malaria treatment, particularly for cases of co-infection or as a broad-spectrum anti-apicomplexan agent [1].
Drug Combination Strategies: These novel compounds could be deployed in combination with existing anti-Toxoplasma agents to enhance efficacy, prevent resistance development, and potentially reduce treatment duration.
Comprehensive Preclinical Development: Conduct additional ADMET studies, pharmacokinetic optimization, and toxicological evaluation to select a clinical candidate.
Formulation Development: Develop stable, orally bioavailable formulations suitable for clinical use, including pediatric formulations if appropriate.
Bradyzoite Efficacy Studies: Rigorously evaluate activity against the latent bradyzoite stage, which represents a significant challenge in current toxoplasmosis management.
Combination Therapy Screening: Systematically evaluate combinations with existing anti-parasitic drugs to identify synergistic pairings that could enhance efficacy and reduce resistance potential.
The N-benzoyl-2-hydroxybenzamide compounds MP-IV-1 and QQ-437 represent a promising new class of anti-parasitic agents with potent activity against T. gondii and potential activity against other apicomplexan parasites. The straightforward synthesis protocol, novel mechanism of action targeting the parasite secretory pathway, and robust efficacy in both in vitro and in vivo models position these compounds as strong candidates for further development. The comprehensive protocols and application notes provided herein will facilitate further research and development of these promising anti-parasitic agents.
N-benzoylbenzamide derivatives represent an emerging class of small molecule therapeutics with demonstrated efficacy against multiple cancer types. These compounds function primarily through microtubule disruption by targeting the colchicine binding site on tubulin, leading to anti-vascular effects and tumor cell apoptosis. The structural simplicity of the this compound scaffold allows for extensive synthetic modifications, enabling medicinal chemists to optimize pharmacokinetic properties while maintaining potent antitumor activity. Current research focuses on developing derivatives with improved aqueous solubility, enhanced target specificity, and reduced systemic toxicity compared to existing tubulin-targeting agents. The following application notes provide detailed protocols and data for researchers investigating this promising class of antitumor agents.
The this compound scaffold consists of two aromatic rings connected through an amide linkage, providing a versatile template for structural optimization:
Ring A modifications: Traditional 3,4,5-trimethoxyphenyl (TMP) moieties can be replaced with 2-morpholinophenyl groups or other heterocyclic systems while maintaining tubulin binding affinity. These modifications enhance metabolic stability and improve druggability properties [1] [2].
Ring B variations: Extensive structure-activity relationship (SAR) studies have demonstrated that substitutions on the second aromatic ring significantly influence antiproliferative potency. Electron-withdrawing groups typically enhance activity, particularly at the para position [1].
Amide linkage modifications: The connecting bridge can be stabilized through N-alkylation or incorporated into constrained ring systems to reduce conformational flexibility and improve target binding [2].
Prodrug development: Phosphate prodrugs (e.g., 20b-P) have been successfully developed to address aqueous solubility limitations while maintaining potent in vivo antitumor efficacy [1].
Recent investigations have yielded several promising this compound derivatives with optimized therapeutic profiles:
Compound 20b: Exhibits low nanomolar potency (IC~50~ = 12-27 nM) across multiple cancer cell lines, demonstrates good plasma stability, and possesses favorable physicochemical properties for further development [1].
Compound 20b-P: The disodium phosphate prodrug of 20b shows an excellent safety profile (LD~50~ = 599.7 mg/kg, i.v. injection) and significantly inhibits tumor growth in H22 allograft mouse models without observable toxicity [1].
Hybrid derivatives: Incorporation of this compound motifs into HSP90 inhibitors has demonstrated the versatility of this scaffold for targeting multiple oncological pathways [3].
Table 1: In vitro antiproliferative activities (IC~50~ values) of selected this compound derivatives against human cancer cell lines
| Compound | A-549 (Lung) μM | MCF-7 (Breast) μM | Hep-G2 (Liver) μM | MDAMB-231 (Breast) μM | References |
|---|---|---|---|---|---|
| 20b | 0.012-0.027* | 0.012-0.027* | - | - | [1] |
| 6g | 15.77 | 11.58 | - | 11.35 | [4] |
| 4h | 22.09 μg/mL | 6.40 μg/mL | - | - | [5] |
| 4c | 44.16 μg/mL | 9.32 μg/mL | - | - | [5] |
| Doxorubicin | - | 9.26 μg/mL | - | - | [5] |
*Values converted from nM to μM for consistency; original data 12-27 nM [1]
Table 2: In vivo antitumor efficacy and safety parameters of lead this compound compounds
| Compound | Model System | Dosing Route | Optimal Dose | TGI (%) | Safety Profile | References |
|---|---|---|---|---|---|---|
| 20b | H22 allograft | i.v. | - | Significant | Good plasma stability | [1] |
| 20b-P | H22 allograft | i.v. | - | Significant | LD~50~ = 599.7 mg/kg | [1] |
| 6b | A549 xenograft | i.p. | 20 mg/kg | >50 | No observable toxicity | [3] |
| P. pavonica extract | EAC model | i.p. | 200 mg/kg | Significant | No significant toxicity | [6] |
TGI: Tumor Growth Inhibition; EAC: Ehrlich Ascites Carcinoma
Protocol 1: Two-step synthesis of core this compound structure
Step 1: Amide bond formation
Step 2: Functionalization and cyclization
Purification and Characterization:
Protocol 2: Cell viability assessment using MTT assay
Cell culture preparation:
Compound treatment:
MTT assay procedure:
Protocol 3: Evaluation of microtubule disruption activity
Tubulin preparation:
Polymerization assay:
Data analysis:
Protocol 4: Assessment of tumor growth inhibition in mouse models
Animal model establishment:
Compound administration:
Tumor monitoring and analysis:
This compound derivatives exert their antitumor effects through multiple mechanisms, with the primary pathway being disruption of microtubule dynamics:
Figure 1: Molecular mechanisms of this compound derivatives in cancer cells
The mechanistic pathway involves:
Colchicine site binding: this compound derivatives specifically bind to the colchicine binding site on β-tubulin, disrupting the α,β-tubulin heterodimer interaction necessary for microtubule assembly [1] [2].
Microtubule destabilization: Binding inhibits tubulin polymerization, leading to breakdown of existing microtubules and prevention of new microtubule formation [1].
Cell cycle arrest: Microtubule disruption activates the spindle assembly checkpoint, arresting cells in G2/M phase of the cell cycle [2].
Apoptosis induction: Mitotic arrest triggers caspase-mediated apoptosis through both intrinsic and extrinsic pathways [1].
Anti-vascular effects: These compounds rapidly disrupt tumor vasculature by targeting endothelial cell microtubules, causing vascular shutdown and tumor necrosis [1] [2].
A comprehensive research approach for developing this compound-based antitumor agents involves multiple stages from design to efficacy evaluation:
Figure 2: Experimental workflow for this compound antitumor agent development
This compound derivatives represent a promising class of antitumor agents with demonstrated efficacy in both in vitro and in vivo models. Their dual mechanism of action—direct tumor cell cytotoxicity and anti-vascular effects—provides a therapeutic advantage over single-mechanism agents. The synthetic accessibility and favorable druggability profile of these compounds further support their continued development.
Future research directions should focus on:
The protocols and data presented herein provide a foundation for continued investigation of this compound derivatives as potential clinical candidates for cancer therapy.
For researchers troubleshooting solubility, understanding the Biopharmaceutics Classification System (BCS) is crucial. It helps diagnose the root cause of the problem [1].
Biopharmaceutics Classification System (BCS)
| BCS Class | Solubility | Permeability | Rate-Limiting Step for Absorption |
|---|---|---|---|
| Class I | High | High | Gastric emptying |
| Class II | Low | High | Dissolution rate |
| Class III | High | Low | Permeability |
| Class IV | Low | Low | Solubility & Permeability |
Most poorly soluble drugs, like N-Benzoylbenzamide derivatives, fall into BCS Class II or IV [1] [2]. For Class II drugs, the primary challenge is enhancing the dissolution rate, as permeability is not the main barrier [1].
The dissolution rate is quantitatively described by the Noyes-Whitney Equation: dm/dt = kA(Cs - C) Where:
Strategies for solubility enhancement directly target these variables, primarily by increasing surface area (A) or saturation solubility (Cs).
Here are detailed protocols for key methods applicable to organic compounds like this compound.
Hydrotropy involves using high concentrations of hydrotropic agents (ionic organic salts) to enhance the aqueous solubility of a drug via complexation or self-aggregation [4] [2].
Experimental Protocol: Hydrotropic Solubilization
Advantages & Disadvantages of Hydrotropy
| Advantage | Disadvantage |
|---|---|
| Eco-friendly, avoids organic solvents [4] | Requires a high concentration of additive |
| No chemical modification of the drug [2] | Risk of precipitation upon dilution |
| Simple, scalable, and cost-effective [2] | Selection of optimal hydrotrope is empirical |
Reducing particle size increases the effective surface area (A) for dissolution, as per the Noyes-Whitney equation [1].
Experimental Protocol: Nanoparticle Formation via Bottom-Up Approach
The following diagram illustrates the nanoparticle preparation workflow.
This classic approach is highly effective for ionizable drugs, converting the parent molecule into a salt form with higher solubility [5] [3].
Criteria for Salt Formation:
This method involves dispersing the drug in an inert hydrophilic polymer carrier (e.g., PEG, PVP) to create an amorphous form with higher energy and solubility [2].
Common Preparation Methods: Melting (fusion) method, solvent evaporation method, and melting-solvent method.
Choosing the right strategy depends on the drug's properties and development stage. The following flowchart outlines a logical selection process.
Q1: Our lead compound is a neutral molecule. Can we still use salt formation? A1: No, salt formation requires an ionizable group on the drug molecule [3]. For neutral molecules like many this compound derivatives, you should focus on other techniques such as particle size reduction, hydrotropy, solid dispersions, or co-crystallization.
Q2: The hydrotropic method works in vitro, but we are concerned about in vivo precipitation. How can this be mitigated? A2: In vivo precipitation is a valid concern. Strategies to mitigate it include:
Q3: What is the most critical parameter to monitor when creating a nanosuspension? A3: While particle size and PDI are paramount, physical stability is the most critical challenge. Nanoparticles have high surface energy and tend to agglomerate to reduce this energy. Using an effective stabilizer (surfactant or polymer) is essential to prevent Ostwald ripening and aggregation during storage [1].
Q4: Are there any green chemistry considerations for these solubility enhancement methods? A4: Yes. Hydrotropy is recognized as a green technique as it predominantly uses aqueous solutions, minimizing or eliminating the use of harmful organic solvents [4]. In contrast, methods like co-solvency or solvent-based solid dispersions rely on organic solvents, which pose environmental and toxicity concerns. The push for green chemistry aligns with global sustainability initiatives like the UN Sustainable Development Goals [4].
Researchers typically use a tiered approach with in vitro metabolic stability assays to evaluate how a compound is broken down. The table below summarizes the common systems used [1].
| Assay System | Key Enzymes Present | Primary Use & Information Gained |
|---|---|---|
| Liver Microsomes [2] [1] | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) | Evaluates Phase I metabolism. Used for initial high-throughput stability screening and intrinsic clearance calculation. |
| Liver S9 Fraction [1] [3] | CYP, UDP-glucuronosyltransferase (UGT), sulfotransferase (SULT) | Evaluates both Phase I and Phase II metabolism. Provides a broader view of metabolic pathways. |
| Hepatocytes [4] [1] | Full complement of hepatic enzymes and transporters | Provides the most physiologically relevant model for overall hepatic clearance, incorporating cellular integrity. |
The experimental workflow for these assays generally follows a consistent pattern, from incubation to data analysis.
Detailed Protocol: Liver Microsomal Stability Assay [2]
Once metabolic soft spots are identified, medicinal chemists employ specific structural modifications. The relationship between a structural change and its goal is often multi-faceted.
The following table provides concrete examples of these strategies from the literature.
| Strategy | Specific Structural Change | Chemical Series / Core Structure | Observed Outcome |
|---|---|---|---|
| Blocking a Metabolic Soft Spot | Introducing cyclopentane or oxacyclopentane rings [2]. | N-benzyl benzimidazole | Altered proposed structure-metabolism relationships and improved stability. |
| Reducing Lipophilicity | Replacing a p-dimethoxyaryl group with a less lipophilic substituent [3]. | Benzene sulfonamide | Reduced metabolic clearance in human and mouse microsomal preparations. |
| Bioisosteric Replacement | Replacing a metabolically labile imide linker with more stable moieties (e.g., oxadiazole, urea) [5]. | N-benzoyl-2-hydroxybenzamide (salicylamide) | Aimed to improve metabolic stability while retaining anti-protozoal activity. |
| Utilizing In Silico QSPR Models | Using multi-linear and nonlinear regression models based on molecular descriptors (polarity, symmetry, size) [2]. | N-benzyl benzimidazole | Models developed and validated to predict microsomal stability and guide optimization. |
For easy comparison, the table below summarizes critical ADMET endpoints, their impact on drug viability, and specific strategies applicable to optimizing N-benzoyl-2-hydroxybenzamide compounds.
| Endpoint | Significance in Drug Discovery | Improvement Goal | Potential Strategies for N-benzoyl-2-hydroxybenzamides |
|---|---|---|---|
| Solubility (KSOL) [1] | Affects drug absorption and concentration in the bloodstream [1]. | Increase aqueous solubility. | Introduce ionizable groups (e.g., amines); reduce overall lipophilicity; formulate as a salt. |
| Lipophilicity (LogD) [1] | Critical for cell membrane permeation, including blood-brain barrier (BBB) [1]. | Optimize for balance between solubility and permeability. | Modify substituents on the benzamide rings to fine-tune the octanol/water partition coefficient. |
| Metabolic Stability (HLM/MLM) [1] | Predicts how long a drug remains in the body [1]. | Reduce rapid metabolism, increase half-life. | Block sites of metabolism (e.g., introduce halogens); replace labile groups like esters. |
| Cell Permeation (MDR1-MDCKII) [1] | Models ability to cross biological barriers like the BBB [1]. | Enhance permeability for CNS targets, or control it to limit side effects. | Optimize LogD; reduce molecular weight and hydrogen bond donors/acceptors. |
| Toxicity | Prevents candidate failure due to safety issues [2]. | Eliminate off-target interactions and reactive metabolites. | Perform structural alerts screening; introduce metabolically stable motifs; use predictive models [2]. |
Here are detailed methodologies for core ADMET experiments, as referenced in the optimization table.
Human/Mouse Liver Microsomal (HLM/MLM) Stability [1]
int).Aqueous Solubility (KSOL) Assay [1]
Cell-Based Permeability (MDR1-MDCKII) Assay [1]
Problem: High Metabolic Clearance in HLM Assay
Problem: Poor Aqueous Solubility Affecting Other Assays
Problem: Low Permeability in MDR1-MDCKII Model
The diagram below outlines a logical, iterative workflow for optimizing your lead compounds based on ADMET data, from initial testing to final candidate selection.
The table below summarizes quantitative data and conditions from a key study on benzamide, which shares structural similarities with N-Benzoylbenzamide [1].
| Compound / System | Key Finding | Experimental Conditions | Quantitative Data / Outcome |
|---|---|---|---|
| Benzamide (BZM) / Nicotinamide (NCM) | Thermodynamic stability switch induced by impurity. | Solvent-mediated slurry in Isopropanol (IPA) or Ethanol, 25°C, 1 week. | ≥4 mol% NCM in IPA required for complete conversion of Form I → Form III [1]. |
| Benzamide (BZM) / Nicotinamide (NCM) | Change in relative lattice energies. | Computational modeling (PBE-d) of solid solutions. | >10 mol% NCM makes Form III more stable than Form I (energy difference ~0.2-0.4 kJ/mol for pure forms) [1]. |
| Benzamide (BZM) / Nicotinamide (NCM) | Solid-state conversion via mechanochemistry. | Liquid-Assisted Grinding (LAG) with ethanol or IPA. | 5-30 mol% NCM resulted in BZM Form III. >30 mol% showed excess NCM [1]. |
Here are detailed methodologies for the key experiments cited above, which can be adapted for investigating This compound.
This method is used to find the most thermodynamically stable form under specific conditions [1].
This mechanochemical method is effective for rapidly screening for new solid forms [1].
The diagram below outlines a logical workflow for troubleshooting and discovering new polymorphs using the principles of impurity-induced stabilization.
Why would an impurity cause a more stable polymorph to convert to a metastable one? This can occur via a thermodynamic stability switch. When an impurity is incorporated into the crystal lattice, forming a solid solution, it changes the overall free energy of that polymorph. If the impurity fits better and stabilizes the metastable form more than the stable form, the relative stabilities can reverse, making the metastable form the most thermodynamically favorable under those specific conditions [1].
What characteristics make a good additive for this purpose? Ideal additives are often structurally similar molecules to your compound, such as analogs, by-products from synthesis, or known co-formers. The study on benzamide successfully used nicotinamide, which has a similar size and functional group profile [1].
We only get a mixture of polymorphs. How can we achieve pure form? A mixture often indicates kinetic control. To drive the conversion to a single polymorph:
Are there computational methods to predict this effect? Yes, lattice energy calculations can model the formation of solid solutions. By computing the relative lattice energies of different polymorphs with varying concentrations of an incorporated impurity molecule, it is possible to predict at what concentration a stability switch might occur, guiding experimental work [1].
The information and protocols above are based on a robust study of benzamide, not This compound. While the principles are transferable, the specific results (e.g., the exact impurity or concentration required) will be different.
To advance your work on This compound, I suggest:
Q1: Why is understanding degradation kinetics important for my compound?
Q2: What are the common types of stability I need to consider for a drug substance?
| Type of Stability | Key Concern | Requirements |
|---|---|---|
| Chemical | Change in the chemical constituent | No change in the active ingredient's chemical identity and concentration; absence of degradation products [1]. |
| Physical | Change in physical properties | Size, shape, hardness, appearance, and particle size remain unchanged [1]. |
| Microbiological | Microbial contamination | Sterility is maintained; absence of microbial growth [1]. |
| Toxicological | Increase in toxicity | No increase in toxicity due to the formation of toxic degradation products [1]. |
| Issue | Possible Root Cause | Investigation Methodology | Corrective Action |
|---|---|---|---|
| Unacceptable degradation during storage | Improper storage conditions (temperature, humidity) | Perform accelerated stability studies at elevated temperatures (e.g., 40°C/75% RH) and determine degradation kinetics [1]. | Determine the correct storage condition (e.g., refrigerated, controlled room temperature) based on kinetic data [1]. |
| Inconsistent assay results | Degradation of the compound in the solution state before analysis | Investigate the solution stability under the preparation method (e.g., pH of diluent, stability in solvents) [2]. | Optimize the sample preparation solution pH and use a diluent that stabilizes the compound [2]. |
| Inability to separate parent compound from degradation products | Non-robust chromatographic method | Apply AQbD principles to method development. Screen different columns, mobile phase pH, and organic modifier ratios to establish a Method Operable Design Region (MODR) [2]. | Re-develop the HPLC method within the MODR to ensure separation remains effective even with minor, intentional variations in method parameters [2]. |
The following diagram illustrates a systematic workflow for conducting a degradation kinetic study, which is fundamental to determining a compound's stability profile.
Protocol 1: Forced Degradation Study for Method Development
This protocol is used to validate that your analytical method can separate the parent compound from its degradation products.
Protocol 2: Determination of Degradation Kinetic Parameters
This protocol outlines how to obtain the data needed to calculate shelf life.
While a dedicated method for this compound is not well-documented in the literature, the following techniques are standard for characterizing and quantifying similar organic molecules and are highly recommended for your method development.
| Technique | Primary Application | Key Parameters for this compound | Sample Analysis Requirements |
|---|
| High-Performance Liquid Chromatography (HPLC) [1] | Quantitative analysis, purity assessment, separation of mixtures. | Stationary Phase: C18 column is common start [1]. Mobile Phase: Acetonitrile/water or methanol/water [1]. Detection: UV detector ~230-280 nm (estimate based on structure) [2]. | Liquid sample, typically dissolved in mobile phase or a compatible solvent. | | Ultraviolet-Visible (UV-Vis) Spectroscopy [3] [2] | Quantitative analysis, identity confirmation (λmax). | Wavelength Range: 200-400 nm (UV region) [2]. Solvent: Must be UV-transparent (e.g., methanol, acetonitrile) [3]. Cuvette: Quartz for UV analysis [3]. | Diluted solution in a UV-transparent solvent. | | Fourier-Transform Infrared (FTIR) Spectroscopy [4] [5] | Identity confirmation, functional group verification. | Sample Preparation: KBr pellet or diffuse reflectance (DRIFT) [5]. Key Functional Groups: Amide C=O stretch (~1650-1670 cm⁻¹), N-H stretch [6]. | Solid powder or liquid mull. |
Here are some common problems you might encounter during analysis and steps to resolve them.
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Poor HPLC Resolution [1] | - Incorrect mobile phase strength
What is the first step in developing an HPLC method for this compound? Begin with a scouting gradient. Use a common C18 column and a wide gradient (e.g., 5% to 95% acetonitrile in water over 20 minutes) to see how the compound elutes. This will give you initial data on retention time and help you identify a starting point for optimizing an isocratic or a refined gradient method [1].
How can I determine the best wavelength for UV detection of this compound? You should perform a wavelength scan (e.g., from 200 nm to 400 nm) on a standard solution of your compound. The wavelength of maximum absorption (λmax) is your optimal detection point [3] [2]. Based on its benzamide structure, you can expect significant absorbance in the UV region, likely between 230 and 280 nm.
Why is my HPLC peak tailing, and how can I fix it? Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or a column that is contaminated or damaged. To address this, you can try:
Can UV-Vis spectroscopy be used for quantitative analysis of this compound? Yes, absolutely. UV-Vis is excellent for quantification based on the Beer-Lambert Law. First, establish a linear calibration curve using standard solutions of known concentration. Ensure that your sample's absorbance falls within the linear range of the instrument, typically below an absorbance of 1 [3] [2].
The following diagrams outline the general workflow for developing an analytical method and a logical approach to troubleshooting HPLC issues.
Q: What are common challenges in synthesizing benzamide derivatives? A: Key challenges often involve managing reaction conditions to maximize yield and purity. Common issues include the instability of intermediates, the formation of byproducts during cyclization, and the sensitivity of certain reactions to steric hindrance around the amide bond [1] [2].
Q: How can I improve the yield of my benzamide coupling reaction? A: Yields can be optimized by carefully selecting the base, solvent, and temperature. For instance, using triethylamine in dichloromethane at 60°C has been shown to be optimal for certain amide proliferations, yielding target compounds up to 80-95% under mild conditions [1] [3]. Automated optimization platforms using Bayesian methods are also emerging for biocatalytic amidation [4].
Q: Are there safer alternatives to reagents like NaCN or KCN in synthesis? A: Yes. For cyanidation steps, CuCN can be used as an effective nucleophilic reagent with relatively lower toxicity compared to highly toxic NaCN or KCN, thereby reducing experimental risk and environmental harm [2].
The table below summarizes common experimental problems, their potential causes, and evidence-based solutions compiled from recent studies.
| Problem Observed | Potential Cause | Proposed Solution | Reference |
|---|---|---|---|
| Low yield in 1,2,4-oxadiazole formation | Self-cyclization of amine oxime intermediate; poor reactivity. | Use a one-pot method: add freshly prepared acid chloride to amine oxime solution at 0°C, then reflux in toluene. This ensures higher reactivity of acid chloride. | [2] |
| Low yield in nucleophilic substitution | Use of highly toxic reagents (KCN/NaCN); by-product formation. | Use CuCN as cyanidation reagent. Employ L-proline as a catalyst in DMF with gradual temperature increase to minimize by-products. | [2] |
| Poor conversion in direct amidation | Suboptimal solvent, temperature, or enzyme selection for biocatalytic routes. | Implement an autonomous Bayesian optimization platform in continuous flow to efficiently find optimal conditions (e.g., for enzymatic synthesis of N-benzyl acetoacetamide). | [4] |
| General low reaction efficiency | Inefficient hydrogen bonding network; lack of catalytic assistance. | Ensure the presence of another molecule of the starting amide, which can act as both a reagent and a catalyst by forming a crucial hydrogen bond network that stabilizes the transition state. | [1] |
Here are detailed methodologies for key reactions referenced in the troubleshooting guide.
This one-pot procedure is designed to prevent self-cyclization and improve yield [2].
This method offers a safer alternative for introducing a cyano group [2].
The following diagram illustrates a systematic workflow for troubleshooting and optimizing your synthesis, integrating strategies from the provided information.
Answer: Metabolic soft spots are specific regions in benzamide compounds that are particularly susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes and glucuronosyltransferases. Understanding these vulnerable sites is the first step in designing more stable analogs. The table below summarizes the most common metabolic soft spots in benzamide compounds:
Table: Common Metabolic Soft Spots in Benzamide Compounds
| Metabolic Soft Spot | Description | Common Metabolic Reactions | Structural Features at Risk |
|---|---|---|---|
| Benzylic C-H bonds | C-H bonds adjacent to aromatic rings | Hydroxylation, further oxidation to carboxylic acids | Alkyl chains connected to aromatic systems |
| O-, N-, S-methyl groups | Methyl groups attached to heteroatoms | O-dealkylation, N-demethylation, S-demethylation | Methoxy groups, N-methyl substituents |
| Aromatic rings | Electron-rich aromatic systems | Aromatic hydroxylation, epoxidation | Unsubstituted or alkoxy-substituted aromatics |
| Amide bonds | Connecting linkage in benzamides | Hydrolysis, cleavage | Standard amide linkages without steric protection |
These soft spots are particularly vulnerable because they represent sites where enzymes can easily initiate oxidative metabolism or other biotransformation processes. The benzylic C-H bond, allylic methyl groups, and O-, N-, S-methyl groups are among the most preferred metabolic soft spots when these groups are not sterically hindered and are subject to P450-mediated metabolism. [1]
Answer: Several well-established medicinal chemistry strategies can significantly enhance the metabolic stability of benzamide compounds while maintaining or improving their pharmacological activity. The most effective approaches include bioisosteric replacement, introduction of steric hindrance, and strategic halogenation. The table below summarizes these key optimization strategies:
Table: Optimization Strategies for Improving Metabolic Stability of Benzamide Compounds
| Strategy | Mechanism | Specific Applications | Expected Outcome |
|---|---|---|---|
| Bioisosteric Replacement | Replacing vulnerable groups with metabolically stable alternatives with similar properties | Replacing methyl with -F, -Cl, or -CF₃ groups; heterocyclic ring replacements | Reduced metabolism at targeted sites while maintaining target binding |
| Steric Hindrance | Adding bulky groups near metabolic soft spots to block enzyme access | Introduction of methyl groups adjacent to vulnerable sites; use of branched chains | Shielded metabolic soft spots without significant physicochemical changes |
| Deuterium Replacement | Replacing hydrogen with deuterium at vulnerable sites to create stronger bonds | Deuterium incorporation at benzylic positions or α to heteroatoms | Slowed metabolic rate due to kinetic isotope effect |
| Ring Variation | Modifying aromatic/heteroaromatic rings to reduce electron density | Replacing benzene with heterocycles like thiophene; altering substitution patterns | Reduced aromatic hydroxylation while maintaining core scaffold |
These strategies have proven successful in multiple drug optimization campaigns. For instance, bioisosteric replacement of vulnerable aromatic rings with heterocyclic systems has been successfully employed in 4-(aminomethyl)benzamide-based antiviral agents, where thienyl congeners demonstrated improved potency and potentially enhanced stability. [2] Similarly, the introduction of fluorine atoms at metabolically vulnerable positions in adamantanyl benzamide P2X7 receptor antagonists led to a series of bioisosteres with improved metabolic stability—one trifluorinated benzamide demonstrated ten times longer metabolic stability than the lead compound. [3]
The following diagram illustrates the systematic workflow for identifying metabolic instability issues in benzamide compounds and implementing appropriate solutions:
Diagram: Experimental Workflow for Addressing Metabolic Instability in Benzamide Compounds
Case Study 1: Adamantanyl Benzamide P2X7 Receptor Antagonist Optimization
A potent adamantanyl benzamide P2X7 receptor antagonist faced development challenges due to poor metabolic stability. Initial structure-activity relationship (SAR) studies exploring heteroaromatic bioisosteres demonstrated improved physicochemical properties but reduced P2X7R antagonism. The breakthrough came with the installation of bioisosteric fluorine atoms on the adamantane bridgeheads, which was well-tolerated pharmacologically. The resulting trifluorinated benzamide (Compound 34) exhibited:
This successful optimization demonstrates how strategic halogen incorporation can dramatically improve metabolic stability while maintaining desired pharmacological activity. [3]
Case Study 2: Zileuton Analog Optimization for Metabolic Stability
Zileuton, a 5-lipoxygenase (5-LO) inhibitor, showed suboptimal half-lives of 0.4 h in cynomolgus monkey and 2.4 h in humans. The major metabolism pathway was identified as glucuronidation at the N-hydroxyurea moiety. Since this moiety was a pharmacophore required for activity, optimization focused on the linker and benzothiophene portions:
The optimized compound ABT-761 resulted in:
This case demonstrates the effectiveness of structural manipulation away from the pharmacophore to improve metabolic stability. [1]
Objective: To identify metabolic soft spots in benzamide compounds through in vitro incubation studies and metabolite profiling.
Materials:
Procedure:
Preparation of Incubation Mixture:
Initiation of Reaction:
Termination and Sample Processing:
Metabolite Identification:
Data Analysis:
Expected Outcomes: This protocol enables identification of primary metabolic pathways and specific vulnerable sites in the benzamide structure, providing crucial information for subsequent structural optimization. [1]
Objective: To quantitatively evaluate the metabolic stability of optimized benzamide analogs and compare them to lead compounds.
Materials:
Procedure:
Standard Curve Preparation:
Metabolic Stability Assay:
Sample Analysis:
Data Calculation:
Data Interpretation:
Quality Control:
This protocol provides quantitative metrics to assess the effectiveness of structural modifications in improving metabolic stability, enabling informed decisions for compound selection. [1] [3]
Addressing metabolic instability in benzamide compounds requires a systematic approach involving identification of metabolic soft spots, strategic structural modifications, and rigorous evaluation of optimized compounds. The strategies outlined in this technical support guide—including bioisosteric replacement, steric hindrance, deuterium incorporation, and ring variation—have proven effective in multiple drug discovery programs. By following the experimental workflows and protocols provided, researchers can significantly improve the metabolic stability of benzamide compounds, enhancing their potential for successful development as therapeutic agents.
The table below summarizes the known polymorphs of BDB and the specific conditions under which they form or transform. This can help you diagnose and control the polymorphic outcome of your experiments.
| Polymorph | Crystal System | Space Group | Key Formation & Stability Characteristics |
|---|---|---|---|
| Form I [1] | Orthorhombic | P2₁2₁2₁ | First reported form; crystallized from a 1:1 hexane:chloroform mixture at room temperature [1]. |
| Form II [1] [2] | Monoclinic | P2₁/n | Obtained via slow evaporation from dichloromethane; stable at room temperature and upon cooling to -170 °C [1]. |
| Form III [1] | Monoclinic | P2₁/n | Similar unit cell to Form II but with a different β angle; obtained from recrystallization trials with different solvents [1]. |
| Form IV [1] | Orthorhombic | Information Missing | Observed after a phase transition upon re-heating Form II; transforms from the monoclinic system [1]. |
Here is a detailed methodology, based on the published research, for conducting recrystallization and thermal analysis to study BDB polymorphism [1].
This process is critical for obtaining different polymorphs.
This technique helps understand the stability and transformation relationships between polymorphs.
The following diagram illustrates the established pathways for transformation between the different polymorphs of BDB, based on thermal and recrystallization data.
The table below summarizes the in vitro anti-malarial activity and selectivity of a leading N-Benzoyl-2-hydroxybenzamide compound versus Chloroquine.
| Compound | Target Parasite (Strain) | In Vitro IC₅₀ | Comparative Efficacy (vs. Chloroquine) | Selectivity Index (SI) / Cytotoxicity | Key Reference |
|---|
| Compound 1r (N-Benzoyl-2-hydroxybenzamide) | P. falciparum (K1, chloroquine-resistant) | Not fully specified in excerpt | 21-fold superior to chloroquine [1] | Showed superior ADMET properties; metabolic instability was a main concern for initial hit 1a [1] | [1] | | Chloroquine | P. falciparum (K1, chloroquine-resistant) | Not fully specified in excerpt | Reference compound | N/A | [1] | | Compound 1m (1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene) | P. falciparum (W2, chloroquine-resistant) | 0.07 µM [2] | More active than chloroquine (inference from high SI on resistant strain) | SI = 887.29 (HepG2 cells/W2 strain) [2] | [2] | | | P. falciparum (3D7, chloroquine-sensitive) | 0.06 µM [2] | More active than chloroquine (inference from high SI on sensitive strain) | SI = 1035.17 (HepG2 cells/3D7 strain) [2] | [2] |
To evaluate and compare anti-malarial activity, researchers typically employ the following standardized in vitro assays:
In Vitro Antimalarial Activity Assay: Plasmodium falciparum parasites (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 or W2 strains) are maintained in continuous culture in human erythrocytes. For drug testing, parasites are exposed to serial dilutions of the experimental compounds. The half-maximal inhibitory concentration (IC₅₀) is determined after one asexual cycle (48-72 hours) using methods like the hypoxanthine incorporation assay or SYBR Green I fluorescence-based assay, which measure parasite growth and viability [1] [2].
Cytotoxicity Assay: The selectivity of anti-malarial compounds is crucial. Cytotoxicity is evaluated on mammalian cell lines, such as human HepG2 cells (liver carcinoma) or MRC-5SV2 cells (lung fibroblast). Cells are treated with compounds for a set period, and cell viability is measured using assays like MTT, which assesses mitochondrial activity. The Selectivity Index (SI) is then calculated as IC₅₀ (mammalian cells) / IC₅₀ (parasite) [3] [2]. A higher SI indicates a safer therapeutic window.
The two classes of compounds work through distinct mechanisms, which explains the activity of N-Benzoyl-2-hydroxybenzamides against chloroquine-resistant parasites.
Chloroquine's primary mechanism involves inhibiting heme detoxification in the parasite's acidic food vacuole [4]. It may also interact with other targets like Lactate Dehydrogenase (LDH) [5].
N-Benzoyl-2-hydroxybenzamides represent a novel class with a unique mechanism. Genome-wide studies indicate their action involves Adaptin-3β (AP-3β), a protein part of the secretory machinery. Treatment disrupts the parasite's secretory pathway, affecting critical organelles like micronemes and rhoptries, ultimately leading to death [6]. This distinct mechanism bypasses common resistance pathways.
The table below summarizes experimental and clinical efficacy data for different antimalarial agents, including the N-benzoyl-2-hydroxybenzamide series and current standard treatments.
| Compound / Therapy | Target Pathogen / Condition | Experimental Model / Context | Key Efficacy Data | Reference Compound & Data |
|---|---|---|---|---|
| N-benzoyl-2-hydroxybenzamide (Compound 1r) | Multidrug-resistant P. falciparum (K1 strain) | In vitro | 21-fold superior to chloroquine [1] [2] [3]. Superior ADMET properties [1]. | Chloroquine (standard drug for comparison). |
| N-benzoyl-2-hydroxybenzamide (Compound 1d) | Leishmania donovani | In vitro | Excellent anti-leishmanial activity identified [1] [2]. | - |
| 3-Hydroxypropanamidine (Compound 22) | Chloroquine-sensitive (3D7) & multidrug-resistant (Dd2) P. falciparum | In vitro | IC50: 5 nM (3D7), 12 nM (Dd2) [4]. In vivo cure rate: 66% (50 mg/kg, mouse model) [4]. | Lumefantrine (IC50: 6 nM for 3D7, 2 nM for Dd2) [4]. |
| Artesunate-Mefloquine (ASMQ) | Uncomplicated P. falciparum Malaria | Clinical Trials (Meta-Analysis) | Remains safe and effective as a first-line treatment, though some efficacy reduction noted in specific regions [5]. | Other Artemisinin-based Combination Therapies (ACTs). |
| Artesunate-Mefloquine (ASMQ) | Uncomplicated P. falciparum Malaria | Clinical Trial (Nigeria) | Day 28 cure rate: >90% [6]. | - |
For researchers to interpret and build upon these findings, understanding the underlying experimental methods is critical.
While the exact mechanism of N-benzoyl-2-hydroxybenzamides requires further elucidation, one proposed pathway for novel antiplasmodial agents involves the disruption of heme detoxification. The following diagram outlines a generalized research workflow from discovery to efficacy evaluation for such compounds.
The mechanism of action for the N-benzoyl-2-hydroxybenzamide series was suggested to involve the disruption of a unique parasite secretory pathway [1]. For other novel scaffolds, such as 3-hydroxypropanamidines, research indicates they inhibit the heme detoxification machinery in P. falciparum, a known target for some antimalarials [4]. The diagram below visualizes this potential mechanism.
The data indicates that the N-benzoyl-2-hydroxybenzamide scaffold represents a promising starting point for medicinal chemistry, not a clinical candidate. Its primary advantage lies in its novel structure and potent in vitro activity against resistant strains, which is distinct from existing therapies.
| Derivative Series / Lead Compound | Key Structural Features | Primary Mechanism of Action | In Vitro Antiproliferative Activity (IC₅₀) | In Vivo Efficacy & Key Findings |
|---|---|---|---|---|
| N-benzylbenzamide 20b [1] [2] [3] | Novel A-ring; non-TMP moiety | Tubulin polymerization inhibitor; binds colchicine site [1] [3] | 12-27 nM (multiple cancer cell lines) [2] [3] | Significant tumor growth inhibition in H22 allograft model; good safety profile (LD₅₀ = 599.7 mg/kg for 20b-P phosphate) [2] [3] |
| Selenium-containing 2g [4] | Selenium atom substitution (bioisostere) | Tubulin polymerization inhibitor; binds colchicine site; circumvents P-gp resistance [4] | Low nanomolar range (parental & drug-resistant cell lines) [4] | Potent efficacy against drug-resistant tumors; induces G2/M arrest, apoptosis, and disrupts tumor vasculature [4] |
| N-phenylbenzamide (Imidazole-based 4e, 4f) [5] | Imidazole ring with dicyano functionality | Putative ABL1 kinase inhibition (from computational studies) [5] | 7.5 - 11.1 µM (tested cancer cell lines) [5] | N/A (In vivo data not provided in available sources) |
| N-2-(phenylamino) benzamide [6] | Designed as ring-opened structure | Dual-target: Topoisomerase I and COX-2 inhibitor [6] | Sub-micromolar to single-digit µM (e.g., 0.28 µM for a lead compound in U87 MG cells) [6] | N/A (In vivo data not provided in available sources) |
To evaluate the antitumor potential of these derivatives, researchers typically employ a set of standardized experimental protocols.
In Vitro Antiproliferative Activity: This is measured using assays like the MTT or SRB assay against a panel of human cancer cell lines. Cells are exposed to various concentrations of the test compounds for a set duration (e.g., 48-72 hours). The IC₅₀ value, which represents the concentration required to inhibit cell proliferation by 50%, is then calculated [3] [5] [6].
Tubulin Polymerization Inhibition: The inhibitory effect on tubulin assembly is monitored in vitro using a turbidity-based assay. Purified tubulin is mixed with the test compound, and the increase in absorbance (turbidity) at 350 nm is measured over time. A delay or reduction in turbidity compared to the control indicates inhibition of polymerization [1] [4].
Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye like Propidium Iodide (PI) and analyzed by flow cytometry. The DNA content of the cells is measured, allowing for the quantification of the population in each phase of the cell cycle (G0/G1, S, G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase [4].
Molecular Docking: To predict the binding mode and affinity of a compound to its target protein (e.g., tubulin), computational docking studies are performed. The 3D structure of the protein is obtained from a database, and the compound is docked into the binding site (e.g., the colchicine site) using specialized software. The resulting model suggests key interacting amino acid residues [1] [5].
The mechanism of action for tubulin-inhibiting N-benzylbenzamides can be visualized as the following pathway:
The discovery of N-benzylbenzamide 20b and the selenium-containing derivative 2g represents a significant advancement in the field of tubulin-targeted cancer therapy. Their primary strengths lie in:
The strategic replacement of the traditional TMP moiety and the incorporation of selenium as a bioisostere are particularly notable structure-based drug design approaches that have yielded compounds with robust efficacy and potential for further development.
The table below summarizes the experimental activities of various benzamide scaffolds against different disease targets.
| Compound Class / Specific Compound | Biological Target / Activity | Experimental Model | Potency (IC₅₀ / KD) | Key Comparison & Inference |
|---|---|---|---|---|
| N-Benzoyl-2-hydroxybenzamide (1r) [1] | Plasmodium falciparum (Malaria, K1 isolate) | In vitro | Not specified | 21-fold more active than standard drug chloroquine [1]. |
| N-Benzoyl-2-hydroxybenzamide (1d) [1] | Leishmania donovani (Leishmaniasis) | In vitro | Excellent activity | Identified as a standout compound with excellent anti-leishmanial activity [1]. |
| QQ-437 (N-Benzoyl-2-hydroxybenzamide lead) [2] | Toxoplasma gondii (Toxoplasmosis) | In vitro & In vivo | Low nanomolar range | Shows robust, low nanomolar activity; disrupts unique secretory pathway; also active against chloroquine-resistant P. falciparum [2]. |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW1) [3] | Acetylcholinesterase (AChE) | In vitro | 0.056 µM | Highly active, though slightly less so than reference drug donepezil (IC₅₀ = 0.046 µM) [3]. |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW1) [3] | β-secretase (BACE1) | In vitro | 9.01 µM | Shows moderate dual-inhibitory capability, less active than reference quercetin (IC₅₀ = 4.89 µM) [3]. |
| N-Benzyl Benzamide (e.g., S11-1014) [4] | Butyrylcholinesterase (BChE) | In vitro & Surface Plasmon Resonance | IC₅₀: Picomolar to nanomolar; KD: Sub-nanomolar | Exhibits exceptional, selective sub-nanomolar inhibition for BChE; demonstrated in vivo efficacy and safety [4]. |
For researchers to interpret and build upon these findings, understanding the experimental methodologies is crucial.
The biological activity of benzamides is highly dependent on their chemical structure. The diagram below illustrates the core structure of N-Benzoyl-2-hydroxybenzamides and how modifications at key regions influence activity.
The table below summarizes the available information on QQ-437 and standard drug therapies for toxoplasmosis.
| Compound / Regimen | Reported Efficacy (In Vitro) | Key Findings & Mechanisms | Primary Limitations |
|---|---|---|---|
| QQ-437 (Experimental compound) | Effective in the low nanomolar range against T. gondii [1] | Novel N-benzoyl-2-hydroxybenzamide class; disrupts parasite's unique secretory pathway; also active against chloroquine-resistant Plasmodium falciparum [1] | Preclinical research stage; human efficacy and safety unknown [1] |
| Pyrimethamine + Sulfadiazine (First-line therapy) | Not fully quantified in available sources | Considered the most effective combination for toxoplasmic encephalitis [2] | High toxicity; 44% of patients may require therapy change; does not eliminate tissue cysts [2] |
| Pyrimethamine + Clindamycin (Alternative regimen) | Not fully quantified in available sources | Used for patients with sulfa allergy [2] | Less effective at preventing relapse than P-S; similar toxicity [2] |
| Trimethoprim-Sulfamethoxazole (Alternative regimen) | Not fully quantified in available sources | Shown to have efficacy similar to pyrimethamine-sulfadiazine [2] | Requires monitoring for sulfa allergy and hematologic toxicity [2] |
The primary study on QQ-437 provides specific methodological details that are crucial for researchers.
A 2015 systematic review and meta-analysis offers the best available pooled efficacy data for conventional medicines, though it does not include QQ-437 [3].
The following diagram illustrates the general experimental workflow for evaluating a novel compound like QQ-437, based on common practices in preclinical drug development.
The most significant challenge is the absence of head-to-head comparative studies. Here are the critical gaps that need to be addressed for QQ-437:
The table below summarizes the key experimental findings for selected compounds against various protozoan parasites, highlighting the most promising candidates.
| Compound ID | T. gondii Activity (IC₅₀) | P. falciparum (K1) Activity (IC₅₀) | L. donovani Activity (IC₅₀) | Key Structural Features |
|---|---|---|---|---|
| 1a (Hit Compound) | Active [1] | Not Specified | Not Specified | Parent structure: N-(4-ethylbenzoyl)-2-hydroxybenzamide [1] |
| 1r (Lead Compound) | Superior activity [1] | 21x more potent than Chloroquine [2] [1] | Not Specified | Modifications on ring A and B; improved ADMET profile [1] |
| 1d | Not Specified | Not Specified | Excellent antileishmanial activity [2] [1] | Specific modification on the N-benzoyl ring (ring B) [2] [1] |
| QQ-437 | Robust activity (low nanomolar range) [3] [4] | Active against chloroquine-resistant strains [3] [4] | Not Specified | Optimized derivative; disrupts parasite secretory pathway [3] |
The general structure of N-benzoyl-2-hydroxybenzamides serves as the scaffold for SAR studies. Key modification sites that influence potency, selectivity, and metabolic stability are illustrated below.
The biological activity of these compounds is highly dependent on specific structural features:
The quantitative data in the table above was generated using standard in vitro antiprotozoal assays. Here are the typical methodologies cited in the research:
The proposed mechanism of action for this compound class involves disruption of a unique secretory pathway in the parasites:
Genome-wide studies identified that resistance to N-benzoyl-2-hydroxybenzamides is mediated by mutations in Adaptin-3β, a protein part of the secretory complex. Treatment with these compounds disrupts the parasite's secretory pathway, altering the function of key organelles like micronemes, rhoptries, and most markedly, acidocalcisomes, which are vital for parasite survival and virulence [3] [4].
The metabolism of benzamide derivatives can involve enzymatic oxidation and chemical hydrolysis. The following diagram illustrates a pathway identified for N-hydroxymethylbenzamide:
This pathway shows that N-hydroxymethylbenzamide is first oxidized to N-formylbenzamide by enzymes like alcohol dehydrogenase in liver preparations [1]. The N-formylbenzamide intermediate is unstable and rapidly breaks down chemically to form the more stable benzamide [1].
Stability varies significantly across different benzamide derivatives. The table below compares stability data from experimental studies:
| Benzamide Derivative | Core Structure | Stability in Dilute Aqueous Solution | Stability in Acidic Conditions (0.5 M HCl) | Stability in Basic Conditions (0.5 M NaOH) | Key Experimental Findings |
|---|---|---|---|---|---|
| N-Formylbenzamide | Benzamide with formyl group | Low (breaks down to benzamide) | Information missing | Information missing | Half-life of 7.8 minutes at pH 7.4 [1] |
| N-Triflylbenzamides (e.g., 9a–d) | Trifluoromethanesulfonamide group | Stable for 24 hours [2] [3] | Slow degradation over weeks [2] | Stable [2] | Hydrolyzes to parent benzoic acid in concentrated solutions [2] |
| N,N'-Bis(triflyl)benzimidamide (e.g., 12) | Bis(trifluoromethanesulfonamide) group | Stable [2] | More stable than N-triflylbenzamides [2] | Rapidly hydrolyzes to N-triflylbenzamide [2] | Unstable in aqueous basic conditions [2]; decomposed during Suzuki-Miyaura cross-coupling [2] |
The stability data comes primarily from in vitro studies. Key methodological details are crucial for interpreting results and planning experiments.
Several structural and environmental factors determine the metabolic stability of benzamide derivatives:
The table below summarizes the key experimental data for the most active N-benzylbenzamide derivatives reported in recent studies.
| Compound ID | Chemical Class | Antiproliferative Activity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | In Vivo Efficacy | Key Findings | Citation |
|---|---|---|---|---|---|---|
| 20b | N-benzylbenzamide | 12 - 27 nM (multiple cancer cell lines) | Data not explicitly provided (binds colchicine site) | Significant tumor growth inhibition in H22 allograft model | Good plasma stability; phosphate prodrug (20b-P) showed excellent safety profile (LD₅₀ = 599.7 mg/kg, i.v.) | [1] [2] [3] |
| 16f (MY-1121) | Arylamide (with piperazine) | 0.089 - 0.238 μM (nine human cancer cells) | Data not explicitly provided (inhibits polymerization) | Not reported in provided excerpts | Superior activity against liver cancer cells (SMMC-7721 & HuH-7); induces G2/M arrest and apoptosis | [4] |
| 13n (MY-1388) | N-Benzyl arylamide | Potent activity (specific IC₅₀ values not in excerpts) | Data not explicitly provided | Remarkable in vivo efficacy against gastric cancers | Designed via ring-opening strategy; targets colchicine-binding site | [5] |
The biological evaluations of these compounds typically involve a standard set of experiments to establish their potency and mechanism of action.
The diagram below illustrates the established mechanism by which these N-benzylbenzamide derivatives exert their antitumor effects.
The development of N-benzylbenzamide derivatives represents a promising direction in anticancer drug discovery.
| Biological Activity | Core Mechanism of Action | Key Experimental Findings & Potency | Relevant Experimental Protocols |
|---|
| Antiprotozoal Activity [1] [2] | Disruption of the secretory pathway in protozoan parasites, damaging organelles and kinetoplast DNA (kDNA) [2] [3]. | - Against T. gondii: Low nanomolar range activity (e.g., lead compound QQ-437) [2].
For researchers looking to validate these activities, here is a deeper dive into the key methodologies cited in the literature.
This protocol is used to determine the potency of compounds against intracellular parasites.
This in vitro assay tests whether a compound directly prevents tubulin from forming microtubules.
The following diagrams illustrate the key mechanistic pathways for the two primary activities, based on the search results.
The experimental data validates N-Benzoyl-2-hydroxybenzamides as a promising scaffold for developing novel antiprotozoal drugs, with a specific and novel mechanism targeting the parasite's secretory pathway [1] [2]. Furthermore, structural analogs like N-benzylbenzamides show significant potential as anticancer agents by acting as potent colchicine-site tubulin polymerization inhibitors [4].